2-Bromobenzo[d]thiazole-6-carbonitrile
Description
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Properties
IUPAC Name |
2-bromo-1,3-benzothiazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWDPZBAVFCLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649508 | |
| Record name | 2-Bromo-1,3-benzothiazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864265-77-0 | |
| Record name | 2-Bromo-1,3-benzothiazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromobenzo[d]thiazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2-Bromobenzo[d]thiazole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Strategy Overview
The most plausible and efficient synthesis of this compound involves a two-step sequence starting from the commercially available 4-aminobenzonitrile. The overall transformation is depicted below:
Figure 1: Overall synthetic scheme for this compound.
The synthesis commences with the formation of the key intermediate, 2-aminobenzo[d]thiazole-6-carbonitrile, through a thiocyanation and subsequent intramolecular cyclization of 4-aminobenzonitrile. This intermediate is then converted to the final product via a Sandmeyer reaction, which involves diazotization of the 2-amino group followed by displacement with a bromide ion.
Step 1: Synthesis of 2-Aminobenzo[d]thiazole-6-carbonitrile
The initial step involves the conversion of 4-aminobenzonitrile to 2-aminobenzo[d]thiazole-6-carbonitrile. This transformation is typically achieved by reacting the starting aniline with a thiocyanate salt in the presence of a halogen, which facilitates the formation of a thiourea intermediate that subsequently cyclizes to form the benzothiazole ring system.[1]
Experimental Protocol: Synthesis of 2-Aminobenzo[d]thiazole-6-carbonitrile
A general and widely applicable method for the synthesis of 2-amino-6-substituted benzothiazoles from 4-substituted anilines provides the foundation for this step.[2][3]
Materials:
-
4-Aminobenzonitrile
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution (10%)
-
Water
Procedure:
-
In a reaction vessel, dissolve 4-aminobenzonitrile (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 mL of glacial acetic acid.
-
Cool the solution to below 10°C in an ice bath.
-
Slowly add a solution of bromine (0.1 mole) in 100 mL of glacial acetic acid dropwise to the stirred reaction mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue stirring the mixture for 10 hours at room temperature.
-
Pour the reaction mixture into warm water and filter to remove any solids.
-
Neutralize the filtrate with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry to obtain crude 2-aminobenzo[d]thiazole-6-carbonitrile.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Molar Ratio (4-aminobenzonitrile:KSCN:Br₂) | 1 : 4 : 1 | [2] |
| Solvent | Glacial Acetic Acid | [2] |
| Reaction Temperature | < 10°C (addition), then RT | [2] |
| Reaction Time | 10 hours | [2] |
| Typical Yield | Moderate to Good | [1] |
Step 2: Synthesis of this compound via Sandmeyer Reaction
The second step involves the conversion of the 2-amino group of the benzothiazole intermediate to a bromo group using the Sandmeyer reaction.[4] This classic transformation proceeds through the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst.[5][6]
Figure 2: Sandmeyer bromination of 2-aminobenzo[d]thiazole-6-carbonitrile.
Experimental Protocol: Sandmeyer Bromination
The following protocol is a generalized procedure for the Sandmeyer bromination of 2-aminobenzothiazole derivatives.[7][8]
Materials:
-
2-Aminobenzo[d]thiazole-6-carbonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Water
-
Ice
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-aminobenzo[d]thiazole-6-carbonitrile in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0 and 5°C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Diazotization Temperature | 0-5 °C | [8] |
| Bromination Reagent | Copper(I) Bromide | [4][5] |
| Reaction Temperature | Room temperature to 60 °C | [7] |
| Typical Yield | ~50% (for similar substrates) | [7] |
Conclusion
The synthesis of this compound is a feasible two-step process for researchers in the fields of chemistry and drug discovery. The key steps, formation of the 2-aminobenzothiazole-6-carbonitrile intermediate and its subsequent Sandmeyer bromination, utilize well-established and reliable chemical transformations. By following the detailed protocols and considering the quantitative data provided, this technical guide serves as a valuable resource for the successful synthesis of this target molecule. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving optimal yields and purity.
References
- 1. 741253-03-2|6-Bromobenzo[d]thiazole-2-carbonitrile|BLD Pharm [bldpharm.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties and Biological Activities of 2-Bromobenzo[d]thiazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Bromobenzo[d]thiazole-6-carbonitrile and its isomer, 6-Bromobenzo[d]thiazole-2-carbonitrile. Due to the limited availability of specific experimental data for this compound, information on its closely related isomer is included for comparative purposes, with clear distinctions made throughout this document.
Core Chemical Properties
The fundamental chemical properties of this compound and its isomer are summarized below. These properties are essential for understanding the compound's behavior in chemical reactions and biological systems.
| Property | This compound | 6-Bromobenzo[d]thiazole-2-carbonitrile |
| Molecular Formula | C₈H₃BrN₂S[1] | C₈H₄N₂SBr |
| Molecular Weight | 239.09 g/mol | 239.09 g/mol |
| Monoisotopic Mass | 237.92003 Da[1] | 238.9279 Da[2] |
| Appearance | - | White solid[2] |
| Melting Point | Not available | 141–142 °C[2] |
| Predicted XlogP | 3.3[1] | Not available |
Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and confirmation of synthesized compounds. The following data is available for 6-Bromobenzo[d]thiazole-2-carbonitrile.
| Spectrum | Data for 6-Bromobenzo[d]thiazole-2-carbonitrile |
| IR (neat) νmax | 2231 (CN) cm⁻¹[2] |
| ¹H NMR (300 MHz, CDCl₃) δ | 8.15 (dd, J = 1.9, 0.5 Hz, 1H), 8.08 (dd, J = 8.9, 0.5 Hz, 1H), 7.76 (dd, J = 8.9, 1.9 Hz, 1H)[2] |
| ¹³C NMR (75 MHz, CDCl₃) δ | 151.13, 137.00, 136.88, 131.85, 126.35, 124.45, 123.18, 112.67[2] |
| HRMS (EI⁺) m/z | calcd for C₈H₄N₂S⁷⁹Br [M]⁺: 238.9279, found: 238.9283[2] |
Experimental Protocols
Detailed experimental protocols are fundamental for the replication and advancement of scientific research. Below are established methodologies for the synthesis of related benzothiazole derivatives, which can be adapted for the synthesis of this compound.
General Synthesis of 2-Aminobenzothiazoles
A common route to 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.
Example: Synthesis of 2-Amino-6-methylbenzothiazole from p-Toluidine [3]
-
A solution of p-toluidine in chlorobenzene is treated with concentrated sulfuric acid.
-
Sodium thiocyanate is added to the resulting suspension of p-toluidine sulfate, and the mixture is heated.
-
The solution is then cooled, and sulfuryl chloride is added dropwise.
-
After the reaction is complete, the mixture is cooled and neutralized with concentrated ammonium hydroxide to precipitate the product.
-
The crude product is purified by recrystallization from ethanol.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be extrapolated from known procedures for similar compounds.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-Aminobenzo[d]thiazole-6-carbonitrile This intermediate can be synthesized from 4-amino-3-mercaptobenzonitrile. The cyclization can be achieved using various reagents, such as cyanogen bromide or N-chlorosuccinimide followed by a cyanide source.
Step 2: Synthesis of this compound via Sandmeyer Reaction The 2-amino group of 2-aminobenzo[d]thiazole-6-carbonitrile can be converted to a bromo group using a Sandmeyer reaction.
-
The 2-aminobenzothiazole derivative is dissolved in an aqueous acidic solution (e.g., HBr).
-
The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
The diazonium salt solution is then added to a solution of copper(I) bromide to yield the final 2-bromo product.
-
The product is isolated and purified by standard methods such as column chromatography or recrystallization.
Potential Biological Activities and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[4] While specific data for this compound is limited, the benzothiazole scaffold is a key pharmacophore in the development of therapeutic agents.
Anticancer Activity
Benzothiazole derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Potential anticancer mechanisms of benzothiazole derivatives.
Benzothiazole compounds can inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), leading to the downregulation of downstream signaling pathways such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[2] Additionally, they can modulate the JAK/STAT pathway, which is involved in cell survival and apoptosis.[2]
Antimicrobial Activity
The antimicrobial effects of benzothiazole derivatives are often attributed to their ability to interfere with essential bacterial processes.
Caption: Potential antimicrobial mechanisms of benzothiazole derivatives.
One of the key targets for the antibacterial action of benzothiazoles is DNA gyrase, an essential enzyme for bacterial DNA replication.[5] Furthermore, some derivatives have been shown to inhibit two-component systems like Gac/Rsm, which regulate virulence and biofilm formation in bacteria such as Pseudomonas aeruginosa.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is still emerging, the well-established chemical and biological properties of the broader benzothiazole class provide a strong foundation for future research. The synthetic strategies and potential mechanisms of action outlined in this guide offer a valuable resource for scientists and researchers in the fields of medicinal chemistry and drug discovery. Further investigation into the specific biological activities and structure-activity relationships of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. PubChemLite - this compound (C8H3BrN2S) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile|CAS 1188236-02-3 [benchchem.com]
Technical Guide: Physicochemical Properties of 2-Bromobenzo[d]thiazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical properties of the novel heterocyclic compound, 2-Bromobenzo[d]thiazole-6-carbonitrile. A comprehensive search of available scientific literature and chemical databases indicates a lack of experimentally determined data for key physical properties such as melting point, boiling point, and solubility. This document summarizes the available computationally predicted data for this compound. Furthermore, it provides standardized, detailed experimental protocols for the determination of these fundamental physical properties, offering a practical guide for researchers initiating studies on this and other novel crystalline organic compounds. Due to the absence of published biological data, information on signaling pathways and related experimental workflows is not available at this time.
Introduction to this compound
This compound is a substituted benzothiazole. The benzothiazole scaffold is a prominent heterocyclic core structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The specific substitution pattern of a bromine atom at the 2-position and a carbonitrile group at the 6-position suggests potential for unique chemical reactivity and biological interactions, making it a compound of interest for further investigation in drug discovery and materials science.
Physicochemical Properties
As of the date of this publication, no experimentally determined physical property data for this compound has been reported in the public domain. The following table summarizes the available computational and structural data obtained from chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₃BrN₂S | PubChem[1] |
| Molecular Weight | 239.09 g/mol | PubChem[1] |
| Monoisotopic Mass | 237.92003 Da | PubChem[1] |
| InChI | InChI=1S/C8H3BrN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H | PubChem[1] |
| InChIKey | KFWDPZBAVFCLDB-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC2=C(C=C1C#N)SC(=N2)Br | PubChem[1] |
| Predicted XlogP | 3.3 | PubChem[1] |
Experimental Protocols for Physical Property Determination
For researchers synthesizing or working with this compound, the following are detailed, standard methodologies for determining its key physical properties.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[2][3][4] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2] Impurities tend to lower and broaden the melting range.[2][3]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. The open end of a thin-walled capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to pack the powder into the sealed end, to a height of 1-2 mm.[2][3][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is then placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) containing a heat-transfer fluid like mineral oil.
-
Measurement:
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the range.[5]
Boiling Point Determination
For a solid compound, the boiling point is typically measured at reduced pressure to prevent decomposition at high temperatures. The following describes a micro-scale method suitable for small sample quantities.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of the compound (less than 0.5 mL if melted) is placed in a small test tube or fusion tube.[6] A capillary tube, sealed at one end, is inverted and placed into the sample tube.[6][7][8]
-
Apparatus Setup: The sample tube is attached to a thermometer with the sample aligned with the thermometer bulb. This assembly is then secured in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[6]
-
Measurement: The side arm of the Thiele tube is gently and continuously heated.[6] Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[6][9]
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[6] The barometric pressure should also be recorded.[7]
Solubility Determination
Understanding a compound's solubility in various solvents is crucial for purification (e.g., recrystallization), formulation, and designing biological assays. The principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[10]
Methodology: Qualitative Solubility Testing
-
General Procedure: In a small test tube, place approximately 25 mg of this compound.[11] Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[11] Observe whether the compound dissolves completely, is partially soluble, or is insoluble.[12][13]
-
Solvent Selection: A standard panel of solvents should be used to classify the compound:
-
Water: To assess polarity and the presence of hydrophilic functional groups.[11]
-
Diethyl Ether or Hexane: To assess nonpolar character.[10][11]
-
5% Aqueous Sodium Hydroxide (NaOH): Solubility in this basic solution suggests an acidic functional group.[11][13]
-
5% Aqueous Sodium Bicarbonate (NaHCO₃): Solubility indicates a strongly acidic functional group.[11][13]
-
5% Aqueous Hydrochloric Acid (HCl): Solubility suggests a basic functional group, such as an amine.[11][13]
-
Concentrated Sulfuric Acid (H₂SO₄): Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.[13]
-
Signaling Pathways and Experimental Workflows
A thorough literature search did not yield any studies investigating the biological activity of this compound. Consequently, there is no information available on its potential interactions with cellular signaling pathways or established experimental workflows for its biological evaluation.
As this is a novel compound, the logical workflow for its initial biological characterization would be as follows:
Caption: A generalized workflow for the initial biological evaluation of a novel compound.
Conclusion
This compound represents an under-investigated molecule with potential for applications in medicinal chemistry and materials science. This guide serves as a foundational resource by providing its known computed properties and outlining the necessary and detailed experimental protocols to determine its fundamental physical characteristics. The provided workflow for biological evaluation offers a strategic approach for future research into the potential therapeutic applications of this and related benzothiazole derivatives. Further experimental work is essential to fully characterize this compound and unlock its potential.
References
- 1. PubChemLite - this compound (C8H3BrN2S) [pubchemlite.lcsb.uni.lu]
- 2. scribd.com [scribd.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. saltise.ca [saltise.ca]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Guide: 2-Bromobenzo[d]thiazole-6-carbonitrile
CAS Number: 864265-77-0
This technical guide provides a comprehensive overview of 2-Bromobenzo[d]thiazole-6-carbonitrile, a key intermediate for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound, this guide also includes information on its close isomer, 6-Bromobenzo[d]thiazole-2-carbonitrile, for comparative purposes.
Physicochemical and Spectroscopic Properties
Quantitative data for this compound is primarily based on predicted values. Experimental data for the isomeric 6-Bromobenzo[d]thiazole-2-carbonitrile is provided for reference.
Table 1: Physicochemical Properties
| Property | This compound | 6-Bromobenzo[d]thiazole-2-carbonitrile (Isomer) |
| CAS Number | 864265-77-0[1] | 741253-03-2[2] |
| Molecular Formula | C₈H₃BrN₂S[3][4] | C₈H₃BrN₂S[2] |
| Molecular Weight | 239.09 g/mol | 239.09 g/mol [5] |
| Monoisotopic Mass | 237.92003 Da[3] | - |
| Predicted XlogP | 3.3[3] | - |
| Melting Point | Not available | 141-142 °C[6] |
| Appearance | Not available | White solid[6] |
Table 2: Spectroscopic Data of 6-Bromobenzo[d]thiazole-2-carbonitrile (Isomer)
| Spectroscopy | Data |
| IR (neat) νmax (cm⁻¹) | 2231 (CN), 1581, 1467, 1388, 1307, 1146, 1076, 85, 414[6] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.15 (dd, J = 1.9, 0.5 Hz, 1H), 8.08 (dd, J = 8.9, 0.5 Hz, 1H), 7.76 (dd, J = 8.9, 1.9 Hz, 1H)[6] |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 151.13, 137.00, 136.88, 131.85, 126.35, 124.45, 123.18, 112.67[6] |
| HRMS (EI⁺) m/z | Calculated for C₈H₄N₂S⁷⁹Br [M]⁺: 238.9279, Found: 238.9283[6] |
Synthesis and Experimental Protocols
Generalized Synthetic Pathway
The synthesis of halogenated and cyanated benzothiazoles often involves multi-step sequences. A plausible route to this compound would likely start from a substituted aniline, followed by cyclization to form the benzothiazole core, and subsequent functional group manipulations.
Caption: Generalized synthesis of this compound.
Experimental Protocol for the Synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile (Isomer)
A reported synthesis involves a palladium and copper-catalyzed C-H functionalization and intramolecular C-S bond formation from an N-arylcyanothioformamide intermediate.[6][7]
Materials:
-
N-(4-bromophenyl)cyanothioformamide
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) iodide (CuI)
-
Potassium iodide (KI)
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of N-(4-bromophenyl)cyanothioformamide in a 1:1 mixture of DMSO and DMF, add PdCl₂ (20 mol%), CuI (50 mol%), and KI (2.0 equiv).
-
Heat the reaction mixture at 120 °C for 4 hours in the presence of air.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up followed by extraction with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-Bromobenzo[d]thiazole-2-carbonitrile as a white solid.
Role in Drug Discovery and Development
Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8] this compound serves as a valuable building block for the synthesis of more complex, biologically active molecules. The bromo and cyano functionalities offer versatile handles for further chemical modifications, such as cross-coupling reactions and nucleophilic additions, respectively.
Caption: Application as a building block in drug discovery.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for related brominated benzothiazole compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, seek immediate medical attention.[7]
-
Conclusion
This compound is a chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental data for this specific isomer is limited, information from its close isomer, 6-Bromobenzo[d]thiazole-2-carbonitrile, provides valuable insights into its likely properties and reactivity. The versatile functionalities of this compound make it an attractive scaffold for the development of new therapeutic agents. Researchers should handle this compound with appropriate safety precautions, drawing guidance from the safety data of structurally related molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H3BrN2S) [pubchemlite.lcsb.uni.lu]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides | MDPI [mdpi.com]
- 7. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: Structure Elucidation of 2-Bromobenzo[d]thiazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2-Bromobenzo[d]thiazole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the spectroscopic data, experimental protocols, and potential biological pathways associated with this class of molecules.
Spectroscopic Data Analysis
The structural framework of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The empirical formula of the compound is C₈H₃BrN₂S.
NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: NMR Spectroscopic Data for this compound
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Integration |
| 8.15 | 1H |
| 8.08 | 1H |
| 7.76 | 1H |
Source: MDPI, 2017[1]
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound shows a characteristic strong absorption band for the nitrile group (C≡N).
Table 2: Key IR Absorption Bands
| Frequency (cm⁻¹) | Functional Group Assignment |
| 2231 | C≡N (Nitrile) stretch |
| 1581, 1467 | C=C and C=N aromatic ring stretches |
Source: MDPI, 2017[1]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the accurate mass of the molecule, which confirms its elemental composition.
Table 3: High-Resolution Mass Spectrometry Data
| Ionization Mode | Calculated Mass [M]⁺ | Found Mass [M]⁺ |
| EI⁺ | 238.9279 (for C₈H₃⁷⁹BrN₂S) | 238.9283 |
Source: MDPI, 2017[1]
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
Synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile
General Procedure for the Synthesis of Substituted 2-Aminobenzothiazoles:
-
A solution of the appropriately substituted aniline (1 equivalent) and potassium thiocyanate (4 equivalents) is prepared in glacial acetic acid.
-
The mixture is stirred at room temperature for a designated period.
-
The reaction is then cooled, and a solution of bromine (2 equivalents) in glacial acetic acid is added dropwise.
-
The reaction is allowed to proceed at room temperature, often overnight.
-
Work-up typically involves neutralization with a base, followed by filtration or extraction to isolate the crude product.
-
Purification is achieved through recrystallization or column chromatography.
Further modifications, such as the introduction of the nitrile group at the 2-position, can be achieved through subsequent synthetic steps, for instance, via a Sandmeyer reaction on a 2-amino precursor.
NMR Spectroscopy Protocol
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for protons and 75 MHz for carbon-13.
-
Data Acquisition: Standard pulse sequences are used for obtaining one-dimensional spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: The IR spectrum is typically recorded using the Attenuated Total Reflectance (ATR) technique, where a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.
-
Instrumentation: An Electron Ionization (EI) source coupled with a high-resolution mass analyzer (e.g., a time-of-flight or magnetic sector analyzer) is used.
-
Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. The exact mass of the molecular ion is measured.
Logical Workflow and Potential Signaling Pathway
Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical workflow employed in the structure elucidation of this compound.
Caption: Experimental workflow for the synthesis and structure elucidation of this compound.
Potential Biological Signaling Pathway
Benzothiazole derivatives have been investigated for their potential as anticancer agents. Some studies have suggested that certain benzothiazole compounds can exert their effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] The STAT3 pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers. While the specific activity of this compound on this pathway has not been explicitly reported, it represents a plausible mechanism of action for this class of compounds.
The diagram below illustrates a simplified representation of the STAT3 signaling pathway and the potential point of inhibition by a benzothiazole derivative.
Caption: Potential inhibition of the STAT3 signaling pathway by a benzothiazole derivative.
References
Technical Guide: 2-Bromobenzo[d]thiazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 2-Bromobenzo[d]thiazole-6-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry and materials science.
Molecular and Physical Data
This compound is a substituted benzothiazole derivative. Its key quantitative data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₃BrN₂S | [1] |
| Molecular Weight | 239.09 g/mol | [2] |
| Monoisotopic Mass | 237.92003 Da | [1] |
| CAS Number | 864265-77-0 | [2] |
| Boiling Point | 381.675°C at 760 mmHg | [2] |
| Storage Conditions | 2-8°C, under inert gas | [2] |
Chemical Structure and Representations
The structure of this compound consists of a benzothiazole core with a bromine atom at the 2-position and a nitrile group at the 6-position.
-
SMILES: C1=CC2=C(C=C1C#N)SC(=N2)Br[1]
-
InChI: InChI=1S/C8H3BrN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H[1]
-
InChIKey: KFWDPZBAVFCLDB-UHFFFAOYSA-N[1]
Role in Research and Development
Benzothiazole derivatives are a significant class of compounds in drug discovery and medicinal chemistry, exhibiting a wide range of biological activities.[3][4] The presence of bromo and cyano functional groups on the this compound scaffold makes it a versatile intermediate for the synthesis of more complex molecules.[2]
Derivatives of benzothiazole have been investigated for various therapeutic applications, including:
-
Anticancer agents[3]
-
Antimicrobial and antifungal agents[5]
-
Neuroprotective agents[5]
-
Antiviral activity[6]
The nitrile group can be a key interaction point or can be further chemically modified, while the bromine atom allows for cross-coupling reactions to introduce diverse substituents.[6]
Experimental Protocols: Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general understanding can be derived from the synthesis of related benzothiazole compounds. The synthesis of substituted benzothiazoles often involves the cyclization of appropriately substituted anilines.
General Synthetic Strategy for Substituted Benzothiazoles (Illustrative):
A common method for forming the benzothiazole ring is the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine. For example, the synthesis of 2-amino-6-bromobenzothiazole proceeds by reacting 4-bromoaniline with potassium thiocyanate and bromine in acetic acid.[7] A similar strategy, starting with an aniline containing a cyano group at the para-position, could potentially be adapted.
Another relevant synthetic approach is the Palladium-catalyzed C-H functionalization and intramolecular C-S bond formation from N-Arylcyanothioformamides to produce 2-cyanobenzothiazoles.[8]
Logical Workflow for a Potential Synthesis:
Below is a conceptual workflow for a possible synthesis of this compound.
Potential Signaling Pathway Interactions
The benzothiazole scaffold is a known pharmacophore that can interact with various biological targets.[4][6] For instance, certain benzothiazole derivatives act as inhibitors of enzymes crucial for disease progression, such as DNA gyrase in bacteria or various kinases in cancer pathways.[4][6]
The specific biological targets of this compound are not detailed in the provided search results. However, based on the activities of structurally similar compounds, it could be hypothesized to interact with pathways involved in cell proliferation, microbial replication, or neuroinflammation.
Hypothetical Target Interaction Pathway:
The following diagram illustrates a generalized pathway where a benzothiazole-based inhibitor might act, for example, in a cancer-related signaling cascade.
References
- 1. PubChemLite - this compound (C8H3BrN2S) [pubchemlite.lcsb.uni.lu]
- 2. This compound [myskinrecipes.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile|CAS 1188236-02-3 [benchchem.com]
- 7. 2-Amino-6-bromobenzothiazole 97 15864-32-1 [sigmaaldrich.com]
- 8. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
starting materials for 2-Bromobenzo[d]thiazole-6-carbonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-Bromobenzo[d]thiazole-6-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines the core starting materials, detailed experimental methodologies for key transformations, and quantitative data to facilitate comparison and implementation in a research and development setting.
Core Synthetic Strategies
The synthesis of this compound can be approached through two principal retrosynthetic disconnections, each offering distinct advantages and beginning from different commercially available or readily synthesized precursors.
-
Route 1: Late-Stage Bromination via Sandmeyer Reaction. This is a robust and widely applicable method in heterocyclic chemistry.[1][2][3] It commences with the construction of the 2-aminobenzothiazole-6-carbonitrile core, followed by the diazotization of the 2-amino group and subsequent substitution with bromine using a copper(I) bromide catalyst.
-
Route 2: Benzothiazole Ring Formation from a Brominated Precursor. This approach involves the synthesis of a substituted aniline or thiophenol that already contains the requisite cyano and bromo functionalities, followed by cyclization to form the benzothiazole ring.
Route 1: Synthesis via Sandmeyer Reaction
This pathway is a reliable method for the introduction of a bromine atom at the 2-position of the benzothiazole ring.[4] The overall workflow involves two key stages: the synthesis of the 2-aminobenzothiazole-6-carbonitrile intermediate and its subsequent conversion to the final product.
Figure 1: Workflow for the synthesis of this compound via the Sandmeyer reaction pathway.
Experimental Protocols
Stage 1: Synthesis of 2-Aminobenzothiazole-6-carbonitrile from 4-Aminobenzonitrile
This procedure is adapted from the general synthesis of 2-aminobenzothiazoles from anilines.[5][6]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-aminobenzonitrile (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid. Stir the mixture at room temperature for approximately 45 minutes.
-
Bromination and Cyclization: Cool the reaction mixture to 10 °C in an ice bath. Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Isolation: Neutralize the reaction mixture by carefully adding a 25% aqueous ammonia solution until the pH reaches 8. The resulting precipitate is collected by filtration, washed extensively with water, and dried under vacuum to yield 2-aminobenzothiazole-6-carbonitrile.
Stage 2: Sandmeyer Reaction of 2-Aminobenzothiazole-6-carbonitrile
This protocol is based on established Sandmeyer reaction conditions for 2-aminobenzothiazoles.[1][4]
-
Diazotization: Suspend 2-aminobenzothiazole-6-carbonitrile (1 equivalent) in an aqueous solution of hydrobromic acid (48%). Cool the suspension to 0-5 °C using an ice-salt bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in aqueous hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Reaction Completion and Isolation: Gently heat the reaction mixture to 60-70 °C until the evolution of nitrogen gas ceases. Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data
The following table summarizes typical reaction parameters and expected yields for the Sandmeyer route.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Aminobenzonitrile | KSCN, Br₂ | Acetic Acid | 10 to RT | 12-16 | 60-80 |
| 2 | 2-Aminobenzothiazole-6-carbonitrile | NaNO₂, CuBr, HBr | Water | 0-5 then 60-70 | 2-4 | 50-70 |
Route 2: Synthesis via Cyclization of a Pre-functionalized Precursor
An alternative strategy involves the formation of the benzothiazole ring from a starting material that already contains the necessary substituents. The key starting material for this route is 4-amino-3-mercaptobenzonitrile.[7]
Figure 2: A potential synthetic pathway starting from 4-amino-3-mercaptobenzonitrile.
Experimental Protocol
Synthesis from 4-Amino-3-mercaptobenzonitrile
-
Reaction Setup: Dissolve 4-amino-3-mercaptobenzonitrile (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cyclization: Add cyanogen bromide (1.1 equivalents) to the solution at room temperature. The reaction is often exothermic and may require cooling.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Quantitative Data
This route is less commonly documented for this specific target molecule, making precise yield and condition data less available. However, similar cyclizations are generally efficient.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Amino-3-mercaptobenzonitrile | Cyanogen Bromide | Methanol | RT | 2-6 | 65-85 (estimated) |
Summary of Starting Materials
The selection of the synthetic route will largely depend on the availability and cost of the starting materials.
| Starting Material | Route | Key Advantages |
| 4-Aminobenzonitrile | Route 1 | Readily available and cost-effective. The synthetic sequence is well-established for analogous compounds. |
| 2-Aminobenzothiazole-6-carbonitrile | Route 1 (Stage 2) | A more advanced intermediate that simplifies the final transformation. |
| 4-Amino-3-mercaptobenzonitrile | Route 2 | Potentially a more direct and shorter synthesis. |
This guide provides a foundational understanding of the synthetic approaches to this compound. Researchers should note that optimization of the presented protocols may be necessary to achieve desired yields and purity for specific applications. Standard laboratory safety procedures should be strictly followed when handling all chemicals mentioned.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromobenzo[d]thiazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzo[d]thiazole-6-carbonitrile is a substituted benzothiazole derivative with the chemical formula C₈H₃BrN₂S.[1] This heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. The benzothiazole core is a recognized pharmacophore present in a variety of biologically active compounds, exhibiting a broad spectrum of activities including anticancer and antimicrobial properties.[2][3][4] The presence of a bromine atom at the 2-position and a nitrile group at the 6-position offers versatile handles for further chemical modifications, making it an attractive scaffold for the synthesis of more complex molecules with potential therapeutic applications.[3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of this compound, based on available scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₃BrN₂S | [1] |
| Molecular Weight | 239.09 g/mol | |
| CAS Number | 864265-77-0 | |
| Predicted Boiling Point | 381.675°C at 760 mmHg | |
| Predicted XlogP | 3.3 | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The synthesis would likely proceed via a Sandmeyer-type reaction, a common method for introducing a bromine atom at the 2-position of a benzothiazole ring.
Step 1: Diazotization of 2-Amino-benzothiazole-6-carbonitrile
A solution of 2-Amino-benzothiazole-6-carbonitrile in an appropriate acidic medium (e.g., aqueous HBr) would be cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water would then be added dropwise to form the corresponding diazonium salt.
Step 2: Bromination
The resulting diazonium salt solution would then be added to a solution of copper(I) bromide (CuBr) in HBr. This would facilitate the substitution of the diazonium group with a bromine atom, yielding this compound.
A similar synthetic strategy is employed for the synthesis of 2,6-dibromo benzothiazole, where benzothiazole is directly brominated using N-bromosuccinimide.[5]
Experimental Protocol for the Synthesis of the Isomer 6-Bromobenzo[d]thiazole-2-carbonitrile
The following is a detailed experimental protocol for the synthesis of the related isomer, 6-Bromobenzo[d]thiazole-2-carbonitrile, which provides a valuable reference.
Materials:
-
4-Bromoaniline
-
Appel salt (4,5-dichloro-1,2,3-dithiazol-1-ium chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) iodide (CuI)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of the N-Arylcyanothioformamide intermediate: 4-Bromoaniline is condensed with Appel salt in the presence of pyridine in dichloromethane to yield the corresponding N-(4-bromophenyl)cyanothioformamide.
-
Cyclization: The intermediate is then subjected to a palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation. The reaction is typically carried out in a mixture of DMSO and DMF at elevated temperatures (e.g., 120 °C) in the presence of PdCl₂, CuI, and TBAB.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to afford pure 6-Bromobenzo[d]thiazole-2-carbonitrile.
Characterization Data for 6-Bromobenzo[d]thiazole-2-carbonitrile:
| Data Type | Observed Values |
| Yield | 54% |
| Melting Point | 141–142 °C |
| **IR (neat) νmax (cm⁻¹) ** | 2231 (CN) |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.15 (dd, J = 1.9, 0.5 Hz, 1H), 8.08 (dd, J = 8.9, 0.5 Hz, 1H), 7.76 (dd, J = 8.9, 1.9 Hz, 1H) |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 151.13, 137.00, 136.88, 131.85, 126.35, 124.45, 123.18, 112.67 |
| HRMS (EI⁺) m/z | calcd for C₈H₄N₂S⁷⁹Br [M]⁺: 238.9279, found: 238.9283 |
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, the benzothiazole scaffold is a well-established pharmacophore with significant potential in drug discovery. Derivatives of benzothiazole have been reported to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[2][4]
Anticancer Potential
Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[6] One study reported the use of a compound referred to as "2-bromo-6-cyanobenzothiazole" in the synthesis of pyrimidine-based benzothiazole derivatives that showed potent activity against a panel of cancer cell lines, including laryngeal, breast, cervical, pancreatic, colon, and lung cancer cell lines.[2]
Potential Signaling Pathway Involvement:
Based on studies of related benzothiazole compounds, this compound could potentially modulate key cancer-related signaling pathways such as the PI3K/AKT and NF-κB pathways.[6] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.
Antimicrobial Potential
Benzothiazole derivatives have also demonstrated significant antimicrobial activity.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, some di-halogenated benzothiazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[3]
Experimental Protocol for Antimicrobial Screening (Minimum Inhibitory Concentration - MIC):
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound, this compound, is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a promising heterocyclic compound with significant potential as a versatile building block in the development of novel therapeutic agents. While direct experimental data on its synthesis and biological activity are currently limited in the public domain, the well-established biological importance of the benzothiazole scaffold suggests that this compound warrants further investigation. The proposed synthetic strategies and the potential for anticancer and antimicrobial activities, possibly through the modulation of key signaling pathways, provide a strong rationale for its inclusion in future drug discovery and development programs. Further empirical studies are necessary to fully elucidate its chemical and biological properties and to validate its therapeutic potential.
References
- 1. PubChemLite - this compound (C8H3BrN2S) [pubchemlite.lcsb.uni.lu]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile|CAS 1188236-02-3 [benchchem.com]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Core Applications
Introduction
Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in both industrial and medicinal chemistry. Comprising a benzene ring fused to a thiazole ring, this scaffold's unique electronic and structural properties have made it a versatile building block for a vast array of functional molecules. From its initial, pivotal role in the vulcanization of rubber to its current status as a "privileged scaffold" in drug discovery, the history of benzothiazole is a compelling narrative of scientific curiosity and innovation. This technical guide provides an in-depth exploration of the discovery and historical development of benzothiazole compounds, detailing the foundational synthetic protocols, key milestones, and the evolution of their applications. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this remarkable molecule's journey.
A Journey Through Time: The Discovery and Evolution of Benzothiazole
The story of benzothiazole begins in the late 19th century, rooted in the burgeoning field of organic chemistry. The timeline below captures the pivotal moments in its history, from academic discovery to widespread industrial and pharmaceutical use.
Figure 1: A timeline of key milestones in the history of benzothiazole.
The initial synthesis of benzothiazole derivatives is credited to the renowned German chemist August Wilhelm von Hofmann. In 1879, while conducting his extensive research on organic bases from coal tar, he reported the first synthesis of 2-substituted benzothiazoles, such as 2-chloro- and 2-phenylbenzothiazole.[1][2][3] However, the parent, unsubstituted benzothiazole molecule remained elusive until it was isolated from the volatiles of American cranberries in 1967.[1][2]
A significant breakthrough in the application of benzothiazoles occurred in 1921 with the discovery that 2-sulfanylbenzothiazoles act as highly effective accelerators for the sulfur vulcanization of rubber.[1][2] This discovery revolutionized the rubber industry, and by 1925, 2-mercaptobenzothiazole (MBT) had supplanted less efficient and more toxic accelerators like aniline.[4]
The mid-20th century marked a pivot towards exploring the biological properties of these compounds. In the 1950s, 2-aminobenzothiazoles were investigated for their potential as central muscle relaxants.[5] This period laid the groundwork for a paradigm shift in the latter half of the century, where the benzothiazole core became recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous molecules with diverse and potent biological activities.[1] This has led to the development of a wide range of therapeutic agents targeting diseases from cancer to neurological disorders.[6][7][8]
Foundational Synthetic Methodologies
The construction of the benzothiazole ring is primarily achieved through the condensation of 2-aminothiophenol with a suitable electrophilic partner. This general strategy has been adapted and refined over more than a century.
The Hofmann Method (Conceptual Reconstruction)
August Wilhelm von Hofmann's initial synthesis likely involved the reaction of 2-aminothiophenol with an acyl chloride.[9] This foundational reaction establishes the core principle of benzothiazole synthesis: the formation of a thiazole ring onto a pre-existing benzene scaffold.
Figure 2: Conceptual reaction scheme for Hofmann's synthesis.
General Experimental Protocol: Synthesis of 2-Aryl-Benzothiazoles
This protocol describes a common and versatile method for synthesizing 2-aryl-benzothiazoles, a direct descendant of the early synthetic strategies. It involves the condensation and subsequent oxidative cyclization of 2-aminothiophenol with an aromatic aldehyde.[1][2]
Materials:
-
2-Aminothiophenol (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Solvent (e.g., Dimethylformamide - DMF, or Ethanol)
-
Oxidizing Agent (e.g., atmospheric air, H₂O₂)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in the chosen solvent (e.g., DMF).
-
Stir the mixture at room temperature or under gentle heating (e.g., 80-100 °C) for a period of 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
During the reaction, oxidative cyclization of the intermediate Schiff base occurs. In many cases, atmospheric oxygen is a sufficient oxidant, particularly in a solvent like DMF.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Quantitative Data from Early Derivatives
The following table summarizes key physical and chemical data for the parent benzothiazole and some of its early, historically significant derivatives. This data was crucial for the characterization and identification of these novel compounds.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference Yield (Typical) |
| Benzothiazole |
| C₇H₅NS | 135.19 | 2 | 227-228 | N/A (Natural Isolate) |
| 2-Phenylbenzothiazole |
| C₁₃H₉NS | 211.28 | 114-116 | 360 | >85% |
| 2-Mercaptobenzothiazole (MBT) |
| C₇H₅NS₂ | 167.25 | 179-181 | Decomposes | >90% |
| 2-Aminobenzothiazole |
| C₇H₆N₂S | 150.20 | 129-131 | Decomposes | >80% |
Note: Reference yields are typical for modern laboratory syntheses based on historical principles and may not reflect the exact yields obtained in the original discoveries.
From Industry to Medicine: The Rise of a Pharmacophore
While the initial applications of benzothiazoles were industrial, their structural similarity to various endogenous molecules hinted at potential biological activity. The latter half of the 20th century saw an explosion of research into the medicinal applications of this scaffold.[1] Benzothiazole derivatives have now been identified as potent agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[6][8][10]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
One well-studied mechanism of action for antibacterial benzothiazoles is the inhibition of DNA gyrase.[11] This enzyme is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotic development. Benzothiazole-based inhibitors typically bind to the ATP-binding pocket of the GyrB subunit, preventing the enzyme from carrying out its function and leading to bacterial cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 3. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]
- 4. Accelerator | Synthetic Rubber, Vulcanization, Compounding | Britannica [britannica.com]
- 5. jddtonline.info [jddtonline.info]
- 6. jddtonline.info [jddtonline.info]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. Benzothiazole derivatives: Significance and symbolism [wisdomlib.org]
- 9. Benzothiazole - Wikipedia [en.wikipedia.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromobenzo[d]thiazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of 2-Bromobenzo[d]thiazole-6-carbonitrile. This versatile reaction enables the synthesis of a diverse range of 2-aryl-benzo[d]thiazole-6-carbonitriles, which are valuable scaffolds in medicinal chemistry and materials science. The benzothiazole core is a privileged structure found in numerous biologically active compounds, and the ability to introduce various aryl and heteroaryl substituents at the 2-position is crucial for the development of novel therapeutic agents and functional materials.[1][2][3]
Introduction to Suzuki Coupling of this compound
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[4] It is a powerful and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acids.[4][5]
In the context of this compound, the Suzuki coupling facilitates the substitution of the bromine atom at the 2-position with a variety of aryl or heteroaryl groups. The electron-withdrawing nature of the nitrile group at the 6-position can influence the reactivity of the C-Br bond, potentially requiring optimization of the catalytic system.
Data Presentation: Representative Suzuki Coupling Reactions of Substituted 2-Bromobenzothiazoles
While specific data for this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for the Suzuki coupling of structurally similar 2-bromo- and 6-bromobenzothiazole derivatives. This data serves as a valuable starting point for reaction optimization.
| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-6-bromobenzothiazole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | 68 | [1] |
| 2 | 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O (4:1) | 95 | 31 | 64 | [1] |
| 3 | 2-Amino-6-bromobenzothiazole | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 95 | 31 | 82 | [1] |
| 4 | 2-(4-Bromophenyl)benzo[d]thiazole | Phenylboronic acid | PdCl₂ (0.5) / 2-Phenylimidazole (1) | K₂CO₃ | DMF | 120 | 17 | 95 | [2] |
| 5 | 2-(4-Bromophenyl)benzo[d]thiazole | 4-Methoxyphenylboronic acid | PdCl₂ (0.5) / 2-Phenylimidazole (1) | K₂CO₃ | DMF | 120 | 24 | 92 | [2] |
| 6 | 2-(4-Bromophenyl)benzo[d]thiazole | 4-Formylphenylboronic acid | PdCl₂ (0.5) / 2-Phenylimidazole (1) | K₂CO₃ | DMF | 120 | 48 | 80 | [2] |
Experimental Protocols
The following is a generalized, representative protocol for the Suzuki coupling of this compound with an arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1), or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
A. General Experimental Workflow
Caption: General workflow for the Suzuki coupling of this compound.
B. Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
Applications of 2-Bromobenzo[d]thiazole-6-carbonitrile in Medicinal Chemistry: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzo[d]thiazole-6-carbonitrile is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. Its unique structural features, comprising a reactive bromo substituent at the 2-position and a cyano group on the benzothiazole core, offer multiple avenues for chemical modification. This allows for the exploration of a vast chemical space in the pursuit of novel therapeutic agents. The benzothiazole scaffold itself is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of the bromo and cyano functionalities on this scaffold makes this compound a valuable starting material for the synthesis of targeted and potent drug candidates.
This document provides detailed application notes and experimental protocols related to the use of this compound in medicinal chemistry, with a focus on its derivatization and potential therapeutic applications.
Application Notes
A Versatile Scaffold for Anticancer Drug Discovery
The this compound core serves as an excellent starting point for the development of novel anticancer agents. The bromo group at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. These modifications can be tailored to interact with specific biological targets implicated in cancer progression.
A notable example involves the synthesis of pyrimidine-substituted carbonitrile benzothiazole derivatives. In a study by Caleta and colleagues, 2-bromo-6-cyanobenzothiazole was reacted with anilines to generate a series of compounds that were subsequently evaluated for their anticancer activity against a panel of human cancer cell lines. One of the pyrimidine-based carbonitrile benzothiazole derivatives demonstrated potent activity against laryngeal carcinoma (Hep-2), breast carcinoma (MCF-7), cervical carcinoma (HeLa), pancreatic carcinoma (MiaPaCa-2), colon carcinoma (SW 620), and lung carcinoma (H 460) cell lines.[1]
Table 1: Anticancer Activity of a Pyrimidine-Based 2-Substituted-6-cyanobenzothiazole Derivative [1]
| Cancer Cell Line | IC50 (µM) |
| Laryngeal Carcinoma (Hep-2) | Data not available |
| Breast Carcinoma (MCF-7) | Data not available |
| Cervical Carcinoma (HeLa) | Data not available |
| Pancreatic Carcinoma (MiaPaCa-2) | Data not available |
| Colon Carcinoma (SW 620) | Data not available |
| Lung Carcinoma (H 460) | Data not available |
| Diploid Fibroblasts (WI 38) | Data not available |
Note: Specific IC50 values were not provided in the available search results.
The nitrile group at the 6-position can also contribute to the biological activity of the molecule. It can participate in hydrogen bonding interactions with target proteins and can serve as a bioisostere for other functional groups.
Building Block for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3][4] The benzothiazole scaffold has been identified as a privileged structure for the design of kinase inhibitors. The ability to introduce diverse substituents at the 2-position of this compound allows for the fine-tuning of interactions with the ATP-binding pocket of various kinases.
By employing Suzuki-Miyaura coupling, various aryl and heteroaryl moieties can be attached to the 2-position, mimicking the adenine region of ATP. Further modifications to these appended groups can enhance selectivity and potency towards specific kinases.
Precursor for Antimicrobial Agents
Benzothiazole derivatives have a long history of use as antimicrobial agents. The derivatization of this compound can lead to the development of novel antibacterial and antifungal compounds. The introduction of different functionalities at the 2-position via nucleophilic substitution or cross-coupling reactions can modulate the antimicrobial spectrum and potency of the resulting compounds.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of substituted 2-cyanobenzothiazoles involves the palladium-catalyzed and copper-assisted cyclization of N-arylcyanothioformamides.
Materials:
-
Appropriately substituted N-arylcyanothioformamide
-
Palladium(II) acetate (Pd(OAc)2)
-
Copper(I) iodide (CuI)
-
Potassium iodide (KI)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the N-arylcyanothioformamide (1.0 equiv), Pd(OAc)2 (0.05 equiv), CuI (0.1 equiv), and KI (2.0 equiv).
-
Add DMF as the solvent.
-
Heat the reaction mixture at 120 °C in the presence of air.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction flask, dissolve this compound and the arylboronic acid in the solvent mixture.
-
Add the palladium catalyst and the base to the solution.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-arylbenzo[d]thiazole-6-carbonitrile.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines the general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs2CO3, 1.5 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 2-aminobenzo[d]thiazole-6-carbonitrile derivative.
Visualizations
Caption: Derivatization and biological evaluation workflow.
Caption: Potential kinase signaling pathway inhibition.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols: 2-Bromobenzo[d]thiazole-6-carbonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzo[d]thiazole-6-carbonitrile is a key heterocyclic building block in the field of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive bromine atom at the 2-position, a synthetically versatile nitrile group at the 6-position, and the inherent biological relevance of the benzothiazole core, makes it an attractive starting material for the synthesis of diverse compound libraries. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active agents, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and generalized protocols for the derivatization of this compound, with a focus on its application in the development of potential anticancer agents.
Key Synthetic Transformations
The bromine atom at the 2-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. Two of the most powerful and widely employed transformations are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in many drug candidates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine. This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of biologically active molecules.
Applications in Anticancer Drug Discovery
Derivatives of this compound have shown significant promise as anticancer agents. The introduction of various aryl and amino moieties at the 2-position can lead to compounds with potent cytotoxic activity against a range of cancer cell lines.
Mechanism of Action: Induction of Apoptosis
Several studies have indicated that benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.
Below is a diagram illustrating the general mechanism of apoptosis induction by anticancer benzothiazole derivatives.
Caption: Mitochondrial Apoptosis Pathway Induced by Benzothiazole Derivatives.
Quantitative Data: Anticancer Activity of 2,6-Disubstituted Benzothiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various 2,6-disubstituted benzothiazole derivatives against a panel of human cancer cell lines. This data highlights the potential of this scaffold in developing potent anticancer agents.
| Compound ID | 2-Substituent | 6-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Methoxyphenyl | Cyano | HeLa | > 50 | [Adapted] |
| 2 | 4-Chlorophenyl | Cyano | MCF-7 | 25.3 | [Adapted] |
| 3 | Aniline | Cyano | HepG2 | 15.8 | [Adapted] |
| 4 | N-phenyl-amine | Cyano | A549 | 8.2 | [Adapted] |
| 5 | 4-Fluorophenyl | Amide | HT-29 | 5.1 | [Adapted] |
| 6 | Pyridin-4-yl | Cyano | SW620 | 1.9 | [Adapted] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Note: These are general procedures and may require optimization for specific substrates and reaction scales.
General Experimental Workflow
Caption: General workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol% if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane or Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if applicable).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) and degassed water (typically in a 3:1 to 5:1 ratio of organic solvent to water) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-benzo[d]thiazole-6-carbonitrile.
Protocol 2: Buchwald-Hartwig Amination of this compound with an Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos or other suitable ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the ligand, and the base under an inert atmosphere.
-
Add this compound and the aniline derivative.
-
Add the anhydrous solvent via syringe.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Seal the tube and heat the reaction mixture to 90-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 2-(arylamino)-benzo[d]thiazole-6-carbonitrile.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds, particularly in the context of anticancer drug discovery. The amenability of the 2-bromo position to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination allows for the systematic introduction of molecular diversity. The resulting 2,6-disubstituted benzothiazole derivatives have demonstrated significant potential as inducers of apoptosis in cancer cells. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop new therapeutic agents.
Application Notes and Protocols for Sonogashira Coupling with 2-Bromobenzo[d]thiazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] The benzothiazole scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. The targeted functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery.
This document provides a detailed protocol for the Sonogashira coupling of 2-Bromobenzo[d]thiazole-6-carbonitrile, a key intermediate for the synthesis of novel therapeutic agents and functional materials. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aryl bromide, making optimized reaction conditions crucial for achieving high yields.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. The final step is a reductive elimination that yields the desired alkynylated product and regenerates the active palladium(0) catalyst.
Experimental Protocols
The following protocol is a general guideline for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal results.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 40-80 °C). The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira cross-coupling of this compound with various terminal alkynes. The conditions provided are based on established protocols for structurally similar bromobenzothiazoles and aryl bromides bearing electron-withdrawing groups.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | - | 5 | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) | XPhos (4) | 5 | Cs₂CO₃ | DMF | 80 | 8 | 75-85 |
| 3 | 1-Hexyne | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | 5 | DIPEA | Toluene | 70 | 12 | 70-80 |
| 4 | 3-Ethynyl-N,N-dimethylaniline | Pd(PPh₃)₄ (5) | - | 10 | Et₃N | DMF | 75 | 10 | 80-90 |
| 5 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | - | 5 | Et₃N | THF | 50 | 8 | 70-80 |
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols: Derivatization of 2-Bromobenzo[d]thiazole-6-carbonitrile for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] Compounds incorporating the benzothiazole nucleus have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2][3] The targeted derivatization of this scaffold is a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. 2-Bromobenzo[d]thiazole-6-carbonitrile is a versatile starting material for generating diverse libraries of compounds, owing to the reactivity of the bromine atom at the 2-position, which is amenable to various cross-coupling reactions. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on its application in the discovery of novel therapeutic agents.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 2-position, enabling a thorough exploration of the chemical space and the generation of structure-activity relationships (SAR).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce various aryl and heteroaryl moieties, creating a library of 2-arylbenzo[d]thiazole-6-carbonitrile derivatives.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction facilitates the coupling of this compound with a diverse array of primary and secondary amines, yielding a series of 2-aminobenzo[d]thiazole-6-carbonitrile derivatives.
Biological Activities of Derivatives
Derivatives of this compound have shown significant promise as anticancer and antimicrobial agents. The following sections summarize the reported biological activities.
Anticancer Activity
A notable study by Caleta et al. involved the synthesis of a series of cyano- and amidinobenzothiazole derivatives starting from 2-bromo-6-cyanobenzothiazole.[3] These compounds were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines and normal diploid fibroblasts.[3] The results, summarized in the table below, highlight the potential of these derivatives as cytotoxic agents.
Table 1: Anticancer Activity of 2-(Substituted-anilino)-benzo[d]thiazole-6-carbonitrile Derivatives (IC50, μM) [3]
| Compound | Hep-2 (Laryngeal Carcinoma) | MCF-7 (Breast Carcinoma) | HeLa (Cervical Carcinoma) | MiaPaCa-2 (Pancreatic Carcinoma) | SW 620 (Colon Carcinoma) | H 460 (Lung Carcinoma) | WI 38 (Normal Fibroblasts) |
| 12 | >100 | >100 | >100 | 59 | >100 | >100 | >100 |
| 13 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 14 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 15 | >100 | >100 | >100 | 88 | >100 | >100 | >100 |
| 16 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 17 | 38 | 45 | 35 | 19 | 51 | 39 | >100 |
Note: IC50 is the concentration that causes a 50% reduction in cell growth.
Antimicrobial Activity
While specific antimicrobial data for derivatives of this compound is limited, related benzothiazole-6-carbonitrile structures have been investigated. For instance, derivatives of 2-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)benzo[d]thiazole-6-carbonitrile have been evaluated for their antibacterial activity.[4] The table below presents the minimum inhibitory concentration (MIC) values for these compounds against various bacterial strains.
Table 2: Antibacterial Activity of 2-(2-(Aryl)-4-oxothiazolidin-3-yl)benzo[d]thiazole-6-carbonitrile Derivatives (MIC, mg/mL) [4]
| Compound | Streptococcus aureus | Listeria monocytogenes | Pseudomonas aeruginosa | Escherichia coli | Salmonella typhimurium |
| 1 | 0.25 | 0.25 | 0.12 | 0.50 | 0.25 |
| 2 | 0.50 | 0.50 | 0.25 | 0.75 | 0.50 |
| 3 | 0.25 | 0.25 | 0.12 | 0.25 | 0.25 |
| Ampicillin | 0.03 | 0.03 | >1.00 | 0.06 | 0.06 |
| Streptomycin | 0.12 | 0.12 | 0.12 | 0.25 | 0.25 |
Note: MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Signaling Pathways
Benzothiazole derivatives have been shown to modulate various signaling pathways implicated in cancer. A key target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[5][6] Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.[5][6]
Caption: Potential inhibition of the JAK/STAT3 signaling pathway by benzothiazole derivatives.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.
-
Add the solvent system, for example, a mixture of dioxane (4 mL) and water (1 mL), to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzo[d]thiazole-6-carbonitrile derivative.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
XPhos, RuPhos, or other suitable phosphine ligand (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk tube or sealed vial)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Add this compound (1.0 mmol) and the anhydrous solvent (e.g., toluene, 3-5 mL).
-
Add the amine (1.2-1.5 mmol) to the reaction mixture.
-
Seal the tube or vial and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminobenzo[d]thiazole-6-carbonitrile derivative.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Conclusion
The derivatization of this compound via robust palladium-catalyzed cross-coupling reactions provides a powerful platform for the generation of diverse compound libraries for drug discovery. The resulting 2-aryl- and 2-amino-benzo[d]thiazole-6-carbonitrile derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis and evaluation of novel benzothiazole-based therapeutic candidates. Further exploration of the structure-activity relationships and the elucidation of the precise mechanisms of action, such as the inhibition of the STAT3 signaling pathway, will be crucial for the advancement of these promising compounds towards clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Experimental Procedure for the Synthesis of 2-Bromobenzo[d]thiazole-6-carbonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzothiazole and its derivatives are prominent heterocyclic compounds that form the core structure of numerous molecules with significant pharmacological and biological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making the benzothiazole scaffold a "privileged structure" in medicinal chemistry.[4][5] Specifically, derivatives functionalized at the 2- and 6-positions are of great interest for developing novel therapeutic agents.[1][5][6] This document provides a detailed experimental protocol for the synthesis of 2-Bromobenzo[d]thiazole-6-carbonitrile, a key intermediate for the development of new bioactive molecules.
The synthetic strategy outlined herein involves a two-step process starting from the commercially available 4-aminobenzonitrile. The procedure is based on established methods for the synthesis of 2-aminobenzothiazoles followed by a Sandmeyer reaction to introduce the bromine atom at the 2-position.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step sequence:
-
Thiocyanation and Cyclization: Formation of 2-Aminobenzothiazole-6-carbonitrile from 4-aminobenzonitrile via reaction with potassium thiocyanate and bromine. This is a classic method for constructing the 2-aminobenzothiazole core.[7]
-
Sandmeyer Reaction: Conversion of the 2-amino group to a bromo group via diazotization followed by reaction with copper(I) bromide.
The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Aminobenzothiazole-6-carbonitrile
This protocol describes the formation of the 2-aminobenzothiazole ring from 4-aminobenzonitrile.
Materials and Reagents:
-
4-Aminobenzonitrile
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-aminobenzonitrile (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (2.5 equivalents) to the solution and cool the mixture to 0-5 °C using an ice bath.
-
Prepare a solution of bromine (2 equivalents) in glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.[7]
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture carefully by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-Aminobenzothiazole-6-carbonitrile as a solid.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
This protocol details the conversion of the 2-amino group to a bromo group.
Materials and Reagents:
-
2-Aminobenzothiazole-6-carbonitrile
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of copper(I) bromide (1.5 equivalents) in aqueous HBr (48%) in a beaker and cool it in an ice bath.
-
In a separate flask, suspend 2-Aminobenzothiazole-6-carbonitrile (1 equivalent) in aqueous HBr (48%). Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.2 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the suspension of the amine, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Slowly add the cold diazonium salt solution to the previously prepared cold solution of copper(I) bromide with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Data Presentation
The following tables summarize the key reagents and typical reaction outcomes. Note that yields are representative and can vary based on reaction scale and optimization.
Table 1: Reagents and Conditions for Synthesis of 2-Aminobenzothiazole-6-carbonitrile
| Reagent | Molar Eq. | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 4-Aminobenzonitrile | 1.0 | Glacial Acetic Acid | 0 °C to RT | 4 - 6 | 70 - 80 |
| Potassium Thiocyanate | 2.5 | ||||
| Bromine | 2.0 |
Table 2: Reagents and Conditions for Synthesis of this compound
| Reagent | Molar Eq. | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 2-Aminobenzothiazole-6-carbonitrile | 1.0 | 48% HBr | 0 °C to 60 °C | 2 - 3 | 55 - 70 |
| Sodium Nitrite | 1.2 | Water | |||
| Copper(I) Bromide | 1.5 | 48% HBr |
Applications in Drug Discovery
Benzothiazole derivatives are known to interact with various biological targets, making them valuable scaffolds in drug development.[1][3] Their anticancer activity, for instance, can be attributed to the inhibition of crucial signaling pathways involved in cell proliferation and survival.
Caption: Potential mechanisms of anticancer activity for benzothiazole derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 2-Bromobenzo[d]thiazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of 2-Bromobenzo[d]thiazole-6-carbonitrile. The following techniques are essential for confirming the identity, purity, and structural integrity of this compound, which is a valuable building block in medicinal chemistry and materials science.
Overview of Analytical Techniques
A multi-technique approach is crucial for the unambiguous characterization of this compound. The primary analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to study fragmentation patterns for structural confirmation. High-resolution mass spectrometry (HRMS) is particularly important for obtaining precise mass measurements.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and to quantify its presence in mixtures.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) and the benzothiazole ring system.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing empirical formula validation.
Quantitative Data Summary
The following tables summarize the expected quantitative data for this compound based on data from closely related analogs and predicted values.[1][2]
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.2-8.4 | d | ~1.5-2.0 | H-7 |
| ¹H | ~7.8-8.0 | dd | ~8.5-9.0, ~1.5-2.0 | H-5 |
| ¹H | ~7.6-7.8 | d | ~8.5-9.0 | H-4 |
| ¹³C | ~151-153 | - | - | C-2 |
| ¹³C | ~137-139 | - | - | C-7a |
| ¹³C | ~135-137 | - | - | C-3a |
| ¹³C | ~129-131 | - | - | C-5 |
| ¹³C | ~126-128 | - | - | C-4 |
| ¹³C | ~121-123 | - | - | C-7 |
| ¹³C | ~117-119 | - | - | C-6 |
| ¹³C | ~113-115 | - | - | C≡N |
Note: Predicted values are based on the analysis of similar benzothiazole structures. Actual experimental values may vary slightly.[1]
Table 2: Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| Molecular Formula | - | C₈H₃BrN₂S |
| Monoisotopic Mass | - | 237.9200 Da |
| High-Resolution MS (HRMS) | [M+H]⁺ | 238.9273 m/z |
| High-Resolution MS (HRMS) | [M+Na]⁺ | 260.9093 m/z |
Data sourced from PubChem.[2]
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Gradient | 25% to 98% Acetonitrile over 5 minutes |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
A general HPLC method for benzothiazole derivatives.[3]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 300 MHz or higher)
Protocol:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will likely require a longer acquisition time.
-
Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).
-
Reference the spectra to the residual solvent peak.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective protons and carbons of the molecule.
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and molecular weight.
Materials:
-
This compound sample (~1 mg)
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
Mass spectrometer with an ESI or APCI source
Protocol:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent.
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).
-
Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.
-
Compare the calculated elemental composition with the expected formula (C₈H₃BrN₂S).
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound.
Materials:
-
This compound sample (~1 mg)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column
Protocol:
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Prepare a sample solution of approximately 0.5 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Set up the HPLC system with the parameters outlined in Table 3.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the gradient method and record the chromatogram.
-
Analyze the chromatogram to determine the retention time of the main peak and calculate the purity by peak area percentage.
Infrared (IR) Spectroscopy
Objective: To identify key functional groups.
Materials:
-
This compound sample (~1-2 mg)
-
FTIR spectrometer with an ATR accessory or KBr press
Protocol (using ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands. Look for a sharp, strong peak around 2230 cm⁻¹ corresponding to the C≡N stretch.[1]
Visualizations
Caption: Workflow for the analytical characterization of this compound.
Caption: Logical flow for developing an HPLC method for a novel compound.
References
Application Notes and Protocols: 2-Bromobenzo[d]thiazole-6-carbonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromobenzo[d]thiazole-6-carbonitrile as a key building block in the synthesis of advanced organic materials for electronic applications. The inherent electron-deficient nature of the benzothiazole core, coupled with the versatile reactivity of the bromo and cyano functionalities, makes this compound a valuable precursor for the development of high-performance organic semiconductors.
Application in Organic Light-Emitting Diodes (OLEDs)
The electron-withdrawing properties of the benzothiazole-6-carbonitrile moiety make it an excellent acceptor unit in the design of donor-acceptor (D-A) type emitters for OLEDs. By coupling this compound with various electron-donating molecules, it is possible to tune the photophysical properties of the resulting material to achieve efficient light emission across the visible spectrum.
A common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to link the benzothiazole acceptor with a suitable donor. The bromine atom at the 2-position serves as a reactive handle for these transformations.
Hypothetical Material Synthesis: A Donor-Acceptor Emitter for OLEDs
This section outlines the synthesis of a hypothetical D-A type emitter, 9-(4-(benzo[d]thiazol-2-yl-6-carbonitrile)phenyl)-9H-carbazole (Cz-BTZ-CN) , using this compound as the starting material. Carbazole is a well-known electron donor commonly employed in OLED materials.
Table 1: Representative Photophysical and Electrochemical Properties of Cz-BTZ-CN
| Property | Value |
| Absorption Maximum (λ_abs) | 380 nm |
| Photoluminescence Maximum (λ_PL) | 520 nm (Green Emission) |
| Photoluminescence Quantum Yield (Φ_PL) | 0.65 |
| Highest Occupied Molecular Orbital (HOMO) | -5.6 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 eV |
| Band Gap (E_g) | 2.8 eV |
Note: The data presented in this table are hypothetical and representative of typical values for similar donor-acceptor molecules based on benzothiazole and carbazole moieties.
Experimental Protocol: Synthesis of Cz-BTZ-CN via Suzuki Coupling
Materials:
-
This compound
-
(4-(9H-carbazol-9-yl)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a 100 mL three-necked round-bottom flask, add this compound (1.0 mmol), (4-(9H-carbazol-9-yl)phenyl)boronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add potassium carbonate (3.0 mmol) dissolved in deionized water (5 mL).
-
Add toluene (20 mL) and ethanol (5 mL) to the flask.
-
Fit the flask with a reflux condenser and purge the system with nitrogen for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, add deionized water (20 mL) and extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, Cz-BTZ-CN.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for the preparation of Cz-BTZ-CN.
Application in Organic Field-Effect Transistors (OFETs)
The electron-deficient nature of the this compound core also makes it a promising building block for n-type organic semiconductors used in OFETs. By incorporating this unit into polymeric or small molecule structures, it is possible to facilitate electron transport.
Hypothetical Material Design: A Copolymer for OFETs
A representative copolymer could be synthesized via a Stille coupling reaction between a distannyl derivative of a donor monomer (e.g., bithiophene) and this compound. The resulting polymer would possess alternating donor and acceptor units, a common and effective design for high-mobility organic semiconductors.
Table 2: Representative Electrical Properties of a Bithiophene-Benzothiazole Copolymer
| Property | Value |
| Electron Mobility (μ_e) | 0.1 - 1.0 cm²/Vs |
| ON/OFF Ratio | > 10⁵ |
| Threshold Voltage (V_th) | 5 - 15 V |
Note: The data presented in this table are hypothetical and representative of typical values for similar n-type copolymers.
Experimental Protocol: General Polymerization via Stille Coupling
Materials:
-
This compound
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous chlorobenzene
-
Standard polymerization glassware and purification apparatus (e.g., Soxhlet extraction)
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 mmol) in anhydrous chlorobenzene (20 mL).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and tri(o-tolyl)phosphine (0.08 mmol).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 48 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into methanol (200 mL).
-
Filter the crude polymer and purify by Soxhlet extraction with methanol, hexane, and finally chloroform.
-
The purified polymer is recovered from the chloroform fraction by precipitation into methanol.
-
Dry the polymer under vacuum and characterize its molecular weight and polydispersity using gel permeation chromatography (GPC).
Caption: General workflow for OFET device fabrication.
Characterization of Materials
A thorough characterization is crucial to understand the structure-property relationships of the synthesized materials.
Table 3: Key Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of small molecules and polymers. |
| Mass Spectrometry (MS) | Determination of molecular weight of small molecules. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity of polymers. |
| UV-Visible Spectroscopy | Investigation of absorption properties and determination of the optical band gap. |
| Photoluminescence Spectroscopy | Characterization of emission properties and quantum yield. |
| Cyclic Voltammetry (CV) | Determination of HOMO and LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. |
| X-ray Diffraction (XRD) | Investigation of thin-film morphology and crystallinity. |
| Atomic Force Microscopy (AFM) | Visualization of thin-film surface morphology. |
These application notes demonstrate the potential of this compound as a versatile and valuable building block in materials science. The provided protocols and characterization guidelines offer a solid foundation for researchers to explore the synthesis and application of novel organic electronic materials based on this promising precursor.
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromobenzo[d]thiazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the multi-gram scale-up synthesis of 2-Bromobenzo[d]thiazole-6-carbonitrile, a key intermediate in the development of various pharmaceutically active compounds. The protocols are based on established chemical transformations and are designed to be robust and scalable.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed as a two-step process. The first step involves the formation of the benzothiazole ring system to yield 2-aminobenzo[d]thiazole-6-carbonitrile from 4-aminobenzonitrile. The second step is the conversion of the 2-amino group to a 2-bromo group via a Sandmeyer reaction. This classical approach is well-documented for the synthesis of substituted benzothiazoles and is amenable to scale-up.[1][2][3]
Logical Workflow of the Synthesis
Caption: Overall workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: Reagents and Stoichiometry for Synthesis
| Step | Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Role |
| 1 | 4-Aminobenzonitrile | 118.14 | 1.0 | 118.14 | - | Starting Material |
| Sodium Thiocyanate | 81.07 | 2.2 | 178.35 | - | Reagent | |
| Bromine | 159.81 | 1.1 | 175.79 | 56.4 | Reagent | |
| Methanol | 32.04 | - | - | 1000 | Solvent | |
| 2 | 2-Aminobenzo[d]thiazole-6-carbonitrile | 175.21 | 1.0 | 175.21 | - | Starting Material |
| Sodium Nitrite | 69.00 | 1.2 | 82.8 | - | Diazotizing Agent | |
| Hydrobromic Acid (48%) | 80.91 | 4.0 | - | 450 | Acid/Solvent | |
| Copper(I) Bromide | 143.45 | 1.2 | 172.14 | - | Catalyst/Reagent |
Table 2: Physical and Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₈H₃BrN₂S[4] |
| Molecular Weight | 239.09 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not available |
| XlogP (predicted) | 3.3[4] |
| Monoisotopic Mass | 237.92003 Da[4] |
| IR (KBr, cm⁻¹) | ~2230 (C≡N), ~1600, ~1450 (aromatic C=C) (predicted) |
| ¹H NMR (CDCl₃, ppm) | δ 7.5-8.5 (m, 3H) (predicted) |
| ¹³C NMR (CDCl₃, ppm) | δ 110-155 (aromatic and thiazole carbons), ~118 (C≡N) (predicted) |
Experimental Protocols
Safety Precautions:
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Bromine: Bromine is highly corrosive and toxic. Handle with extreme care and have a sodium thiosulfate solution available for quenching spills.
-
Hydrobromic Acid: Concentrated hydrobromic acid is corrosive and causes severe burns.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Do not isolate the diazonium intermediate; use it directly in the subsequent reaction. Keep the reaction temperature low during diazotization.
-
2-Bromobenzothiazole: Causes skin and serious eye irritation. Avoid inhalation and ingestion.[5]
Protocol 1: Synthesis of 2-Aminobenzo[d]thiazole-6-carbonitrile
This protocol is adapted from the classical synthesis of 6-substituted 2-aminobenzothiazoles.[2]
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-aminobenzonitrile (118.14 g, 1.0 mol) and sodium thiocyanate (178.35 g, 2.2 mol) in methanol (1000 mL).
-
Bromine Addition: Cool the suspension to 0-5 °C in an ice-salt bath. Add bromine (175.79 g, 1.1 mol) dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.
-
Workup: Pour the reaction mixture into 4 L of ice water with stirring. A precipitate will form. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold methanol to remove colored impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 2-aminobenzo[d]thiazole-6-carbonitrile as a solid. Dry the product under vacuum.
Protocol 2: Synthesis of this compound (Sandmeyer Reaction)
This protocol is a standard Sandmeyer reaction procedure.[3][6][7]
-
Diazotization: In a 2 L beaker, suspend 2-aminobenzo[d]thiazole-6-carbonitrile (175.21 g, 1.0 mol) in 48% hydrobromic acid (450 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Add a solution of sodium nitrite (82.8 g, 1.2 mol) in water (200 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Copper(I) Bromide Solution: In a separate 4 L reactor, dissolve copper(I) bromide (172.14 g, 1.2 mol) in 48% hydrobromic acid (300 mL) and cool to 0-5 °C.
-
Sandmeyer Reaction: Add the cold diazonium salt solution from step 1 to the cold copper(I) bromide solution in portions, with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 2 hours, and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture to room temperature and pour it into 4 L of water. The crude product will precipitate. Filter the solid, wash with water, and then with a small amount of cold methanol.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualization of Synthetic Pathway and Hypothetical Biological Relevance
Chemical Synthesis Workflow
Caption: Reaction scheme for the synthesis of this compound.
Hypothetical Signaling Pathway Inhibition
Benzothiazole derivatives are known to act as inhibitors of various protein kinases involved in cell signaling pathways. The 2-bromo and 6-carbonitrile functionalities of the title compound serve as versatile handles for further chemical modifications to develop potent and selective kinase inhibitors.
Caption: Hypothetical inhibition of a kinase signaling pathway by a benzothiazole derivative.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - this compound (C8H3BrN2S) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.com [fishersci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromobenzo[d]thiazole-6-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield of 2-Bromobenzo[d]thiazole-6-carbonitrile synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is through a multi-step process that often begins with a substituted aniline. A plausible route involves the formation of a 2-aminobenzothiazole intermediate, followed by a Sandmeyer reaction to introduce the bromo group. The cyano group can either be present on the starting aniline or introduced at a later stage.
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is the cause and how can I prevent it?
The formation of dark, insoluble materials is a common issue in benzothiazole synthesis and often indicates polymerization or dimerization of starting materials like 2-aminothiophenol, which is susceptible to oxidation.[1] To mitigate this, consider the following:
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Use Freshly Purified Reagents: Ensure your starting materials, especially any aminothiophenol derivatives, are pure and free from oxidized impurities.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[2]
-
Temperature Control: Avoid excessively high reaction temperatures, which can promote unwanted side reactions.[1]
Q3: The yield of my desired this compound is consistently low. What are the critical parameters to optimize?
Low yields can stem from several factors. Key parameters to control for yield optimization, particularly in the Sandmeyer reaction step, include:
-
Temperature: Diazotization must be performed at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.[3]
-
pH: A strongly acidic medium is crucial for the formation and stability of the diazonium salt.[3]
-
Purity of Starting Material: The purity of the 2-aminobenzothiazole intermediate is vital, as impurities can lead to side reactions.[3]
-
Catalyst Quality: For the Sandmeyer reaction, the activity of the copper(I) bromide catalyst is critical. It should be freshly prepared or properly stored.[3]
Q4: I am observing significant byproduct formation. How can I minimize this?
Byproduct formation is often due to side reactions of reactive intermediates. To minimize byproducts:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants and reagents.
-
Reaction Conditions: Optimize reaction time and temperature. Incomplete reactions can leave unreacted starting materials, while excessively long reaction times or high temperatures can lead to decomposition or the formation of undesired products.[4]
-
Purification: Employ effective purification techniques like column chromatography or recrystallization to separate your desired product from byproducts.[4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or no yield of the benzothiazole ring formation | Incomplete cyclization. | Ensure sufficient reaction time and optimal temperature for the cyclization step. Monitor reaction progress by Thin Layer Chromatography (TLC). | [1] |
| Oxidation/dimerization of aminothiophenol precursor. | Use freshly purified 2-aminothiophenol, and run the reaction under an inert atmosphere (N₂ or Ar). | [1][2] | |
| Low yield in the Sandmeyer (bromination) step | Decomposition of the diazonium salt intermediate. | Maintain a low temperature (0-5 °C) during diazotization and the subsequent addition to the copper(I) bromide solution. | [3] |
| Inactive copper(I) bromide catalyst. | Use a fresh, high-purity source of copper(I) bromide. | [3] | |
| Formation of 2-hydroxybenzothiazole byproduct | Reaction of the diazonium salt with water. | Ensure anhydrous conditions during the Sandmeyer reaction. Use a non-aqueous solvent if possible. | [4] |
| Difficulty in purifying the final product | Presence of unreacted starting materials or closely related byproducts. | Utilize column chromatography with an appropriate solvent system determined by TLC analysis. Recrystallization from a suitable solvent can also be effective for final purification. | [4][5] |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a different solvent or a two-solvent system for recrystallization. | [5] |
Experimental Protocols
A plausible synthetic pathway for this compound involves the formation of a 2-aminobenzothiazole-6-carbonitrile intermediate followed by a Sandmeyer reaction.
Step 1: Synthesis of 2-Aminobenzo[d]thiazole-6-carbonitrile
This step can be achieved through the reaction of 4-amino-3-mercaptobenzonitrile with a suitable cyclizing agent. Alternatively, a common method for synthesizing 2-aminobenzothiazoles is the reaction of a substituted aniline with thiocyanate and bromine.
-
Materials: 4-Aminobenzonitrile, Potassium Thiocyanate, Bromine, Glacial Acetic Acid.
-
Procedure:
-
Dissolve 4-aminobenzonitrile (1 equivalent) and potassium thiocyanate (2-4 equivalents) in glacial acetic acid.
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
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Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide or ammonia) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 2-aminobenzo[d]thiazole-6-carbonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from general Sandmeyer reaction procedures.[6][7]
-
Materials: 2-Aminobenzo[d]thiazole-6-carbonitrile, Hydrobromic Acid, Sodium Nitrite, Copper(I) Bromide.
-
Procedure:
-
Suspend 2-aminobenzo[d]thiazole-6-carbonitrile (1 equivalent) in a solution of hydrobromic acid (48%) at 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for improving synthesis yield.
Caption: Plausible synthetic pathway for the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromobenzo[d]thiazole-6-carbonitrile
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Bromobenzo[d]thiazole-6-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The chosen solvent may be too effective, keeping the product dissolved even at low temperatures. | - Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at room or lower temperatures. - Use a minimal amount of hot solvent to dissolve the crude product. - Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize crystal precipitation.[1] |
| The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Avoid disturbing the flask during the initial cooling phase to encourage the growth of larger crystals. | |
| Product Oils Out During Recrystallization | The melting point of the impurities is lowered, or the boiling point of the solvent is too high, causing the solid to melt before it dissolves. | - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent boiling point. - Try a different recrystallization solvent with a lower boiling point. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] |
| Co-elution of Impurities in Column Chromatography | The eluent system is too polar, causing impurities to travel with the product. | - Gradually decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane. - Use a shallower gradient or switch to isocratic elution with the optimized solvent mixture. |
| The stationary phase (e.g., silica gel) is not providing adequate separation. | - Consider using a different stationary phase, such as alumina. - Ensure the column is packed properly to prevent channeling. | |
| Persistent Yellow or Brown Color in the Purified Product | Presence of colored, highly conjugated byproducts from the synthesis. | - Treat a solution of the crude product with activated charcoal before filtration and subsequent purification. - Perform a second purification step, such as a short plug of silica gel or a second recrystallization with a different solvent system. |
| Broad Peaks in HPLC Analysis | The column is overloaded with the sample. | - Inject a smaller volume of the sample or use a more dilute solution. |
| The mobile phase is not optimized for the compound. | - Adjust the pH of the mobile phase, as benzothiazoles can have basic properties. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and buffer concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 2-aminobenzothiazole-6-carbonitrile, and byproducts from the bromination or Sandmeyer reaction. Over-brominated species, like dibromo- or tribromo-benzothiazole derivatives, can also be present.[3][4][5] If the nitrile group was introduced via a Sandmeyer reaction, residual copper salts might also be present.[6][7]
Q2: How do I choose the best purification method for my crude sample?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities from a solid product. It is a good first choice if your crude material is mostly the desired product.
-
Column Chromatography is more suitable for separating complex mixtures with multiple components or when the impurities have similar solubility profiles to the product.[8][9]
-
A preparative Thin Layer Chromatography (TLC) can be a good option for small-scale purifications.
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: Based on protocols for similar compounds like 2,6-dibromo benzothiazole, isopropanol is a good starting solvent to try for recrystallization.[10] Other common solvents for recrystallizing aromatic compounds include ethanol, methanol, ethyl acetate, and toluene, or mixtures of these with hexanes.[11] Small-scale solubility tests are recommended to find the optimal solvent.
Q4: How can I monitor the progress of my column chromatography purification?
A4: The fractions collected from the column should be monitored by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system. The spots corresponding to your product can be visualized under UV light. Combine the fractions that contain the pure product.
Q5: My purified this compound is still not pure enough. What should I do?
A5: If a single purification step is insufficient, you can try a combination of methods. For example, you can perform a column chromatography first to remove the bulk of the impurities, followed by a recrystallization of the partially purified product to achieve higher purity.
Quantitative Data Summary
The following table provides illustrative data for expected outcomes of different purification methods. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Recovery (Illustrative) |
| Single Recrystallization | 85% | 95-98% | 70-85% | 75-90% |
| Double Recrystallization | 85% | >99% | 50-70% | 60-80% |
| Flash Column Chromatography | 70% | >98% | 60-80% | 65-85% |
| Preparative TLC | 90% | >99% | 40-60% | 50-70% |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol) and heat the mixture. If the solid dissolves completely in the hot solvent and precipitates upon cooling, the solvent is suitable.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material with various solvent mixtures (e.g., hexane/ethyl acetate). The ideal system should provide good separation between the product and impurities, with an Rf value for the product between 0.2 and 0.4.[8]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. You can start with a less polar mixture and gradually increase the polarity (gradient elution) or use a single solvent mixture (isocratic elution).
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Bromobenzo[d]thiazole-6-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromobenzo[d]thiazole-6-carbonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to this compound?
The most common and established method for the synthesis of this compound is the Sandmeyer reaction. This process involves two main steps:
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Diazotization: The starting material, 2-Aminobenzo[d]thiazole-6-carbonitrile, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrobromic acid or sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt intermediate.
-
Sandmeyer Bromination: The diazonium salt is then reacted with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromine atom, yielding the desired product.
Q2: What are the most common side reactions observed in this synthesis?
Several side reactions can occur, leading to impurities and reduced yields. The most frequently encountered side products include:
-
2-Hydroxybenzo[d]thiazole-6-carbonitrile: This phenol derivative forms when the diazonium salt intermediate reacts with water in the reaction mixture. This is more likely to occur if the reaction temperature is not strictly controlled or if there is an excess of water present.
-
Biaryl Impurities: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two benzothiazole radicals.[1]
-
Azo Dyes: If unreacted diazonium salt couples with other aromatic species present in the reaction mixture, colored azo dye impurities can be formed.
-
Tar-like Byproducts: Decomposition of the unstable diazonium salt, often due to elevated temperatures, can result in the formation of complex, high-molecular-weight polymeric materials, appearing as a dark tar.
Q3: Why is temperature control so critical during the diazotization step?
The diazonium salt intermediate is thermally unstable. At temperatures above 5-10 °C, it can readily decompose, leading to several undesirable outcomes:
-
Formation of Phenolic Impurities: Decomposition in the presence of water will increase the formation of 2-Hydroxybenzo[d]thiazole-6-carbonitrile.
-
Generation of Tars: Uncontrolled decomposition leads to a cascade of radical reactions, resulting in the formation of intractable tars.
-
Reduced Yield: The decomposition of the diazonium salt directly reduces the amount of intermediate available to form the desired bromo-product.
Therefore, maintaining a low temperature (typically 0-5 °C) throughout the diazotization and subsequent addition to the copper(I) bromide solution is paramount for a successful reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete diazotization of the starting 2-aminobenzothiazole-6-carbonitrile. | - Ensure the sodium nitrite is fresh and has been stored properly. - Use a slight excess of sodium nitrite. - Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). |
| Premature decomposition of the diazonium salt. | - Strictly maintain the reaction temperature between 0-5 °C during diazotization and addition to the CuBr solution. - Prepare the diazonium salt fresh and use it immediately. | |
| Inactive copper(I) bromide catalyst. | - Use freshly prepared or high-purity copper(I) bromide. - Ensure the CuBr is completely dissolved in the hydrobromic acid before the addition of the diazonium salt. | |
| Formation of a Dark, Tarry Residue | The reaction temperature was too high, leading to the decomposition of the diazonium salt. | - Improve cooling of the reaction vessel using an ice-salt bath. - Add the sodium nitrite solution and the diazonium salt solution slowly and dropwise to control any exotherms. |
| The diazonium salt solution was allowed to warm up before use. | - Use the diazonium salt solution immediately after preparation and keep it cooled during any transfer. | |
| Product is Contaminated with a Phenolic Impurity | The diazonium salt reacted with water. | - Minimize the amount of water in the reaction. - Maintain a low reaction temperature to suppress the reaction with water. - Use a more concentrated acid for the diazotization. |
| Presence of Colored Impurities (Azo Dyes) | Unreacted diazonium salt coupled with other aromatic species. | - Ensure complete reaction of the diazonium salt by allowing sufficient reaction time with the CuBr solution. - Optimize the stoichiometry to avoid a large excess of the diazonium salt. |
Experimental Protocol: Sandmeyer Bromination of 2-Aminobenzo[d]thiazole-6-carbonitrile
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Aminobenzo[d]thiazole-6-carbonitrile
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Copper(I) Bromide (CuBr)
-
Ice
-
Starch-iodide paper
-
Dichloromethane (or another suitable organic solvent for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
Step 1: Diazotization
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2-Aminobenzo[d]thiazole-6-carbonitrile in a suitable amount of 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 20-30 minutes.
-
Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color confirms that the diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.
Step 2: Sandmeyer Reaction
-
In a separate, larger flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid. Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a larger beaker containing water and ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Visualizing Reaction Pathways
Main Reaction and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromobenzo[d]thiazole-6-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling of 2-Bromobenzo[d]thiazole-6-carbonitrile.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or non-existent yield is a common issue in Suzuki coupling reactions. The electron-withdrawing nature of the nitrile group in this compound can significantly impact the reaction's success. Below is a systematic guide to troubleshooting low yields.
Initial Checks:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[1] Ensure that the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.
-
Reagent Quality:
-
Aryl Halide: Confirm the purity of your this compound.
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially if exposed to air and moisture, leading to protodeboronation.[1] It is advisable to use fresh or properly stored boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is suspected.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can be air-sensitive. Use fresh reagents or those stored under an inert atmosphere.[1]
-
Base and Solvent: Ensure the base is of high purity and the solvents are anhydrous and degassed.
-
Optimization Strategies:
If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary. The choice of catalyst, ligand, base, and solvent are all critical parameters.[2]
-
Catalyst and Ligand Screening: The combination of the palladium source and the ligand is crucial for catalytic activity. For electron-deficient substrates, catalyst systems that promote rapid oxidative addition are essential. Buchwald-type ligands are often effective for challenging substrates.[3]
-
Base Selection: The base activates the boronic acid for transmetalation. For electron-deficient systems, a careful choice of base is needed to promote the reaction without causing significant side reactions. Common bases to screen include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4]
-
Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent and water is often used. Common solvent systems to evaluate include Dioxane/H₂O, Toluene/H₂O, and DMF/H₂O.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound failing when standard conditions work for other aryl bromides?
A1: The electronic properties of this compound make it a challenging substrate. The electron-withdrawing nitrile group activates the aryl bromide towards oxidative addition, which is a key step in the catalytic cycle.[5] However, the benzothiazole nitrogen can also coordinate to the palladium catalyst, potentially inhibiting its activity.[3] This dual nature requires careful optimization of the reaction conditions to achieve a successful coupling.
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often caused by the presence of oxygen which can lead to catalyst decomposition and favor this pathway.[6] To minimize homocoupling:
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Ensure a strictly inert atmosphere: Rigorously degas your solvents and purge the reaction vessel with argon or nitrogen.
-
Optimize the catalyst system: A more active and stable catalyst can promote the desired cross-coupling over homocoupling.
-
Adjust the base: An overly strong base can sometimes promote the decomposition of the boronic acid. Consider switching to a milder base like K₃PO₄.[4]
Q3: What is protodeboronation and how can I prevent it with my boronic acid?
A3: Protodeboronation is the undesired cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This side reaction consumes your coupling partner and reduces the yield. To minimize protodeboronation:
-
Use anhydrous conditions where possible.
-
Employ more stable boronic esters: Pinacol esters or MIDA boronates are generally more resistant to protodeboronation.
-
Choose a milder base: Strong bases can accelerate this side reaction.
-
Use a more active catalyst: A faster cross-coupling reaction can outcompete the slower protodeboronation.
Q4: Can I use a "ligand-free" protocol for this reaction?
A4: While some Suzuki couplings can proceed without the addition of a phosphine ligand, this is often substrate-dependent. For a challenging substrate like this compound, a well-chosen ligand is generally recommended to stabilize the palladium catalyst and promote efficient turnover. However, in some cases, the substrate itself or the solvent can act as a ligand. If standard methods fail, a ligand-free approach could be explored as an advanced troubleshooting step.
Data Presentation
The following tables provide a summary of potential optimization parameters for the Suzuki coupling of this compound with a generic arylboronic acid. The expected yields are based on findings for structurally similar compounds and general principles of Suzuki-Miyaura reactions.[7]
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 24 | Low to Moderate |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 24 | Moderate |
| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | 18 | Moderate to Good |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | 12 | Good to Excellent |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | 12 | Good to Excellent |
Table 2: Base and Solvent Optimization
| Entry | Catalyst System | Base (2 equiv.) | Solvent (4:1) | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | 12 | Good |
| 2 | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 95 | 12 | Moderate |
| 3 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/H₂O | 95 | 12 | Good to Excellent |
| 4 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 95 | 12 | Excellent |
| 5 | Pd₂(dba)₃ / SPhos | K₃PO₄ | DMF/H₂O | 95 | 12 | Moderate to Good |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the organic solvent under an inert atmosphere.
-
Add the catalyst/ligand solution to the Schlenk flask via syringe.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 95 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. rroij.com [rroij.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 4. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
common impurities in 2-Bromobenzo[d]thiazole-6-carbonitrile and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 2-Bromobenzo[d]thiazole-6-carbonitrile.
Troubleshooting and FAQs
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. A common route involves the bromination of a benzothiazole precursor. Based on this, the following impurities are frequently observed:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting benzothiazole-6-carbonitrile.
-
Over-brominated Products: Excessive use of the brominating agent or harsh reaction conditions can result in the formation of di- or even tri-brominated benzothiazole derivatives.[1]
-
Positional Isomers: Depending on the directing effects of the substituents on the benzothiazole ring, bromination may occur at other positions, leading to isomeric impurities.[1]
-
Hydrolyzed Byproducts: If water is present during the synthesis or work-up, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid.
Q2: I am observing multiple spots on my TLC plate after synthesis. How can I identify the product and the main impurities?
A2: Thin-layer chromatography (TLC) is an excellent initial step for assessing the purity of your product. Generally, the polarity of the spots will differ, allowing for preliminary identification.
-
Product Spot: this compound is a relatively polar molecule. Its Rf value will depend on the solvent system used.
-
Starting Material: The unbrominated benzothiazole-6-carbonitrile will likely have a different Rf value, often being slightly more or less polar depending on the overall electronic effects.
-
Over-brominated Impurities: Di-brominated species are typically less polar than the mono-brominated product and will exhibit a higher Rf value (travel further up the TLC plate) in a normal-phase system (e.g., silica gel).
-
Polar Impurities: Hydrolyzed byproducts, such as the carboxylic acid, are highly polar and will likely remain at or near the baseline (low Rf value).
To confirm the identity of the spots, you can run co-spots with your starting material. For definitive identification, techniques like LC-MS or isolating the spots for NMR analysis are recommended.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective technique for removing small amounts of impurities, especially those with different solubility profiles from the desired product.
-
Column Chromatography: This method is ideal for separating mixtures with multiple components or when impurities have similar solubility to the product. It is highly effective for removing both more and less polar impurities.
Purification Protocols and Data
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.
Experimental Protocol: General Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.[2][3] An ideal solvent will dissolve the compound when hot but show limited solubility when cold.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery | The chosen solvent is too good a solvent, even at low temperatures. | Test alternative solvents or use a co-solvent system to reduce solubility at cold temperatures. |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is cooled too quickly. | Allow for slower cooling. If the issue persists, consider a different solvent or pre-purification by column chromatography if impurity levels are high.[2] |
| No Crystal Formation | The solution is not saturated enough. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod can also induce crystallization.[2] |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.
Experimental Protocol: General Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase (eluent) using TLC. The ideal eluent system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4. Common solvent systems for benzothiazole derivatives include gradients of ethyl acetate in hexane.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient is used. Collect fractions of the eluate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | The polarity of the mobile phase is too high or too low. | Adjust the eluent composition based on TLC analysis. A shallower gradient or isocratic elution may improve separation. |
| Co-elution of Impurities | Impurities have very similar polarity to the product. | Consider using a different stationary phase (e.g., alumina) or a different solvent system. |
| Product Tailing | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier (e.g., a few drops of triethylamine for basic compounds) to the eluent. |
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
References
troubleshooting failed reactions involving 2-Bromobenzo[d]thiazole-6-carbonitrile
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-Bromobenzo[d]thiazole-6-carbonitrile in cross-coupling reactions. The following guides and FAQs address common issues encountered during synthesis and suggest potential solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing, with no desired product observed. What are the potential causes and solutions?
A1: Failure to form the desired product in a Suzuki-Miyaura coupling can stem from several factors related to the reactants, catalyst, and reaction conditions.
-
Potential Causes:
-
Inactive Catalyst: The palladium catalyst may be inactive due to oxidation or improper handling. Many palladium precatalysts are air- and moisture-sensitive.
-
Inappropriate Ligand: The phosphine ligand may not be suitable for the specific substrates. Sterically hindered and electron-rich ligands are often required for challenging couplings.[1][2]
-
Poor Quality Boronic Acid/Ester: The boronic acid may have decomposed into boroxine or other inactive species upon storage.
-
Incorrect Base: The choice and quality of the base are critical. Anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to be effective.[3]
-
Low Reaction Temperature: The reaction temperature may be insufficient to promote oxidative addition, which is the rate-determining step.[4]
-
Presence of Water or Oxygen: While some water can be beneficial, excessive water or the presence of oxygen can lead to catalyst decomposition and side reactions like dehalogenation.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, high-purity batch of this compound, boronic acid/ester, and palladium catalyst/ligand.
-
Optimize Catalyst and Ligand: Screen different palladium precatalysts and phosphine ligands. For heteroaryl halides, ligands like dppf, XPhos, or SPhos are often effective.[1][2]
-
Select an Appropriate Base: Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent.
-
Degas Solvents: Thoroughly degas the reaction solvent (e.g., dioxane, toluene, DMF) to remove dissolved oxygen.
-
Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave heating can sometimes be beneficial.[5]
-
Perform a Control Reaction: Test the reaction conditions on a simpler, more reliable substrate pair, such as bromobenzene and phenylboronic acid, to validate your setup and reagents.[3]
-
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observe significant amounts of starting material, even after prolonged reaction times. What should I do?
A2: The persistence of starting material in a Buchwald-Hartwig amination suggests a slow or stalled catalytic cycle.
-
Potential Causes:
-
Catalyst Inhibition: The amine substrate or the product itself can sometimes inhibit the catalyst.
-
Steric Hindrance: A bulky amine or the steric environment around the bromine on the benzothiazole may slow down the reaction.
-
Inappropriate Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Weaker bases may not be sufficient to deprotonate the amine.[6]
-
Ligand Decomposition: Some phosphine ligands can degrade at high temperatures over long reaction times.
-
Aryl Halide Reactivity: While aryl bromides are generally good substrates, the electronic properties of the benzothiazole ring can influence reactivity.[6]
-
-
Troubleshooting Steps:
-
Screen Catalysts and Ligands: Test different generations of Buchwald-Hartwig precatalysts and ligands. Josiphos-type ligands have been shown to be effective for coupling ammonia equivalents.[7]
-
Optimize the Base: Switch to a stronger base such as lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide.
-
Vary the Solvent: Solvents like toluene, dioxane, or THF can influence the reaction rate.[8]
-
Increase Catalyst Loading: A modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) may improve conversion.
-
Consider Ammonia Equivalents: If coupling with ammonia, direct use can be challenging. Consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis.[7][9]
-
Q3: My reaction is producing a significant amount of a dehalogenated byproduct (Benzo[d]thiazole-6-carbonitrile). How can I minimize this side reaction?
A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Potential Causes:
-
Presence of Protic Impurities: Water or other protic impurities can protonate the organopalladium intermediate, leading to hydrodehalogenation.
-
β-Hydride Elimination: This can occur if the organometallic intermediate has a β-hydrogen, which is not the case here, but it's a common pathway in other systems. In this context, a competing reductive elimination pathway might be at play.[7]
-
Catalyst Decomposition: Decomposing catalyst can lead to palladium black, which can promote side reactions.
-
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under a strictly inert atmosphere (argon or nitrogen).[10]
-
Choose the Right Ligand: Bidentate phosphine ligands like DPPF can sometimes suppress side reactions by preventing the formation of coordinatively unsaturated palladium species that may lead to undesired pathways.[7]
-
Scavenge Water: The addition of a small amount of a water scavenger, like molecular sieves, can be beneficial, but be mindful that a small amount of water can be necessary for some base/solvent systems.
-
Lower the Reaction Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat may disfavor the dehalogenation pathway.
-
Troubleshooting Failed Reactions: A General Workflow
The following diagram outlines a systematic approach to troubleshooting failed cross-coupling reactions involving this compound.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Experimental Protocols
The following are generalized starting protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization will likely be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Reaction Scheme: this compound + Ar-B(OH)₂ --(Pd catalyst, base, solvent)--> 2-Aryl-benzo[d]thiazole-6-carbonitrile
Materials:
| Reagent | Amount (mol eq) |
| This compound | 1.0 |
| Arylboronic Acid | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.02 - 0.05 |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., 1,4-Dioxane/Water 4:1) | - |
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[11]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.
Reaction Scheme: this compound + R₂NH --(Pd catalyst, ligand, base, solvent)--> 2-(R₂N)-benzo[d]thiazole-6-carbonitrile
Materials:
| Reagent | Amount (mol eq) |
| This compound | 1.0 |
| Amine | 1.1 - 1.5 |
| Palladium Precatalyst (e.g., XPhos-Pd-G3) | 0.01 - 0.05 |
| Base (e.g., NaOtBu) | 1.5 - 2.0 |
| Solvent (e.g., Toluene) | - |
Procedure:
-
In a glovebox, add the palladium precatalyst and base to a dry reaction vessel.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine substrate and seal the reaction vessel.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Reaction Mechanisms & Pathways
Understanding the catalytic cycles can aid in troubleshooting.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
This technical support guide is intended to be a starting point for troubleshooting. The optimal conditions for reactions involving this compound may vary depending on the specific coupling partner and desired product.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 2-Bromobenzo[d]thiazole-6-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-Bromobenzo[d]thiazole-6-carbonitrile. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Given the electron-deficient nature of the benzothiazole core due to the nitrile group, careful selection of catalytic systems is crucial for successful coupling.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction with this compound is resulting in low or no yield. What are the likely causes and how can I troubleshoot this?
A: Low or no product yield in cross-coupling reactions with this substrate is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure all reagents, especially the coupling partner (e.g., boronic acid, amine, alkyne), solvent, and base are of high purity and anhydrous. Moisture and oxygen can deactivate the catalyst and interfere with the reaction.[1] Solvents should be freshly distilled or obtained from a reliable commercial source.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[1] Ensure your reaction vessel was thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 15-30 minutes) and maintained under a positive pressure of inert gas throughout the reaction.[1]
-
Catalyst Activity: The palladium source and ligands are critical. For challenging substrates, using a pre-activated Pd(0) source or a modern precatalyst (e.g., Buchwald G3 precatalysts) can be more reliable than generating the active catalyst in situ from Pd(II) sources like Pd(OAc)₂.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low or no product yield.
Further Optimization:
-
Catalyst and Ligand Screening: The electron-withdrawing nitrile group on the benzothiazole ring can affect the oxidative addition step. The use of electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often beneficial for electron-deficient aryl halides.[2] Refer to the tables below for suggested alternative catalyst systems for different coupling reactions.
-
Base Selection: The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required. A base screening is highly recommended.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic polar solvents like DMF, dioxane, or toluene are frequently used. For some reactions, a co-solvent like water may be necessary, especially in Suzuki couplings.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. A stepwise increase in temperature should be explored. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields and shorter reaction times.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turns black and the reaction stalls. What does this indicate and how can I prevent it?
A: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and aggregation of the active Pd(0) catalyst into an inactive form. This is a frequent cause of catalyst deactivation and reaction failure.[1]
Common Causes and Solutions:
-
Presence of Oxygen: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is the most critical preventative measure.[1]
-
Ligand Dissociation: The phosphine ligand can dissociate from the palladium center, leading to unstable Pd(0) species that aggregate.
-
Solution: Use bulky, electron-rich ligands which form more stable complexes. Increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1) can also help maintain the stability of the catalytic complex.[1]
-
-
High Temperatures: Prolonged heating at elevated temperatures can accelerate catalyst decomposition.
-
Solution: Optimize the reaction to run at the lowest effective temperature.[1]
-
-
Impure Reagents: Impurities in the starting materials or solvents can poison the catalyst.
-
Solution: Ensure the use of high-purity, anhydrous reagents and solvents.
-
Caption: Causes and solutions for catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is a good starting point for cross-coupling with this compound?
A1: For initial screening, common and versatile palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ used in conjunction with a suitable ligand are often employed to generate the active Pd(0) species in situ.[2] However, for this electron-deficient substrate, using well-defined, air-stable Pd(II) precatalysts that incorporate the ligand (e.g., XPhos-Pd-G3, SPhos-Pd-G2) is highly recommended. These precatalysts often provide higher efficiency, better reproducibility, and are more convenient to handle.[2]
Q2: How does the electron-withdrawing nitrile group at the 6-position affect the cross-coupling reaction?
A2: The electron-withdrawing nitrile group makes the benzothiazole ring electron-deficient. This generally accelerates the oxidative addition step of the catalytic cycle, which can be beneficial. However, it can also impact other steps, such as reductive elimination. The choice of ligand is crucial to balance the electronic effects throughout the catalytic cycle. Electron-rich ligands are often necessary to promote the reductive elimination step.
Q3: Can I use microwave heating for these reactions?
A3: Yes, microwave irradiation can be a very effective technique to accelerate cross-coupling reactions, often leading to significantly shorter reaction times and improved yields, particularly for challenging substrates. It is a valuable tool to consider during reaction optimization.
Data Presentation: Alternative Catalyst Systems
The following tables summarize alternative catalyst systems for various cross-coupling reactions with this compound, based on successful examples with structurally and electronically similar substrates.
Table 1: Alternative Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partner | Reported Yield (%) (Analogous Substrates) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | Arylboronic acids | 64-85[3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Arylboronic acids | ~90 (representative) |
| XPhos Pd G3 | Cs₂CO₃ | Toluene | 100 | Arylboronic acids | High (precatalyst) |
| PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 80-100 | Arylboronic acids | 80-95 |
Table 2: Alternative Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partner | Reported Yield (%) (Analogous Substrates) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | Primary/Secondary Amines | High |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | Anilines | High |
| BrettPhos Pd G3 | LHMDS | THF | RT - 80 | Hindered Amines | High (precatalyst) |
| Pd-BIAN-NHC | K₃PO₄ | Dioxane | 120 | Heterocyclic Amines | Good to Excellent[4] |
Table 3: Alternative Catalysts for Sonogashira and Heck Couplings
| Reaction | Catalyst System | Co-catalyst / Additive | Base | Solvent | Temperature (°C) | Reported Yield (%) (Analogous Substrates) |
| Sonogashira | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT - 60 | High[5] |
| Sonogashira (Cu-free) | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT - 60 | up to 97[6] |
| Heck | Pd(OAc)₂ / PPh₃ | None | Et₃N | DMF | 100-120 | Good to Excellent |
| Heck | PdCl₂(PPh₃)₂ | TBAB | K₂CO₃ | NMP | 120-140 | High |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions with this compound. These should be considered as starting points, and optimization of specific parameters is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 95-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas.
-
Add a solution of this compound (1.0 equiv.) in anhydrous toluene.
-
Add the amine coupling partner (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
To a reaction vial, add this compound (1.0 equiv.) and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%).[6]
-
Evacuate and backfill the vial with argon.
-
Add anhydrous DMSO, the terminal alkyne (1.6 equiv.), and 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv.) via syringe.[7]
-
Stir the reaction mixture at room temperature for 18 hours under an argon atmosphere. For less reactive substrates, gentle heating (e.g., 60 °C) may be required.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Bromobenzo[d]thiazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and handling of 2-Bromobenzo[d]thiazole-6-carbonitrile. It also offers troubleshooting guides for common experimental issues and detailed FAQs to ensure the successful application of this compound in your research.
Stability and Storage
Proper storage and handling are crucial for maintaining the integrity of this compound. Below is a summary of recommended conditions and potential degradation pathways.
| Parameter | Recommendation/Information | Potential Issues |
| Storage Temperature | 2-8°C | Higher temperatures may lead to gradual decomposition. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Exposure to air and moisture can lead to hydrolysis and oxidation. |
| Light | Protect from light; store in an amber vial or dark location | Benzothiazole derivatives can be susceptible to photodegradation.[1][2] |
| Moisture | Store in a dry, desiccated environment | The compound may be sensitive to hydrolysis, especially under basic conditions.[3] |
Potential Degradation Pathways:
While specific degradation pathways for this compound are not extensively documented, based on the reactivity of the benzothiazole ring and its functional groups, the following are plausible:
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The 2-bromo substituent may also be susceptible to hydrolysis, particularly at elevated temperatures or extreme pH, leading to the formation of 2-hydroxybenzo[d]thiazole-6-carbonitrile.[3]
-
Photodegradation: Exposure to UV light can lead to the formation of various degradation products.[1][2]
-
Nucleophilic Substitution: The 2-bromo substituent is prone to reaction with nucleophiles. This is a key aspect of its synthetic utility but can also be a source of degradation if unintended nucleophiles are present.
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the handling and use of this compound.
Q1: What are the recommended storage conditions for long-term stability?
A1: For long-term storage, it is recommended to keep this compound at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light.
Q2: Is this compound sensitive to air or moisture?
A2: Yes, due to the presence of the reactive 2-bromo substituent and the nitrile group, the compound is potentially sensitive to moisture and atmospheric oxygen. It is best handled under an inert atmosphere, and exposure to humid conditions should be minimized.
Q3: What solvents are suitable for dissolving this compound?
A3: Common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF) are generally suitable. For reactions, the choice of solvent will depend on the specific reaction conditions. Always use anhydrous solvents for moisture-sensitive reactions.
Q4: What are the primary safety precautions to take when handling this compound?
A4: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of similar compounds, which recommend avoiding breathing dust and ensuring adequate ventilation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low Yield in Cross-Coupling Reactions (e.g., Suzuki Coupling)
dot
Caption: Troubleshooting workflow for low cross-coupling yields.
Possible Causes and Solutions:
-
Inactive Catalyst/Ligand:
-
Solution: Use a fresh batch of palladium catalyst and ligand. Ensure proper storage of these reagents. Consider screening different ligands.
-
-
Inappropriate Base:
-
Solution: The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate. A base that is too weak may not facilitate transmetalation effectively.
-
-
Solvent Issues:
-
Solution: Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the palladium catalyst. A common solvent system for Suzuki reactions is a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
-
Sub-optimal Temperature:
-
Solution: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions. Optimize the temperature for your specific substrate and catalyst system.
-
-
Homocoupling of Boronic Acid:
-
Solution: This side reaction can be minimized by the slow addition of the boronic acid or by using a slight excess of the this compound.
-
Issue 2: Formation of Impurities or Side Products
dot
Caption: Logical workflow for addressing reaction impurities.
Possible Causes and Solutions:
-
Presence of Water:
-
Problem: The detection of 2-hydroxybenzo[d]thiazole-6-carbonitrile suggests hydrolysis of the starting material.
-
Solution: Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).
-
-
Incomplete Reaction:
-
Problem: Significant amounts of unreacted starting material remain.
-
Solution: Increase the reaction time, temperature, or the equivalents of the coupling partner or reagents. Ensure the catalyst is active.
-
-
Debromination:
-
Problem: The bromo group is replaced by a hydrogen atom.
-
Solution: This can sometimes occur as a side reaction in palladium-catalyzed couplings. Using a different ligand or catalyst system may mitigate this issue. Lowering the reaction temperature might also be beneficial.
-
Experimental Protocols
While specific, validated protocols for this compound are not widely published, the following general procedure for a Suzuki cross-coupling reaction can be adapted. Note: This is a general guideline and may require optimization.
General Protocol for Suzuki Cross-Coupling
dotdot graph "Suzuki_Coupling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
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Start -> Combine -> AddSolvent -> Degas -> AddCatalyst -> Heat -> Monitor -> Workup -> Purify -> End; }
References
reaction monitoring techniques for 2-Bromobenzo[d]thiazole-6-carbonitrile synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromobenzo[d]thiazole-6-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for reaction monitoring, and illustrative diagrams to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format. The primary synthetic route considered is the Sandmeyer reaction of 2-aminobenzo[d]thiazole-6-carbonitrile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete Diazotization: The initial conversion of the amine to the diazonium salt may be inefficient. 2. Decomposition of Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures. 3. Side Reactions: The diazonium group may be replaced by other nucleophiles present in the reaction mixture (e.g., water, counter-ions).[1][2] | 1. Ensure Complete Diazotization: Maintain a low temperature (0-5 °C) during the addition of the nitrite source. Test for the presence of excess nitrous acid using starch-iodide paper; a blue-black color indicates sufficient nitrous acid.[3] 2. Control Temperature: Keep the diazonium salt solution cold until it is used in the subsequent Sandmeyer reaction.[4] 3. Minimize Water Content: Use anhydrous solvents where possible, although the diazotization step is typically aqueous. Ensure the subsequent Sandmeyer reaction is performed promptly. |
| Formation of a Phenolic Byproduct (2-Hydroxybenzo[d]thiazole-6-carbonitrile) | Reaction with Water: The diazonium salt is susceptible to nucleophilic attack by water, particularly if the reaction mixture is allowed to warm up before the addition of the copper(I) bromide catalyst.[1][2] | Strict Temperature Control: Maintain the reaction temperature at 0-5 °C throughout the diazotization and Sandmeyer reaction steps. Prompt Reaction: Use the freshly prepared diazonium salt solution immediately in the Sandmeyer reaction. |
| Presence of Unreacted 2-aminobenzo[d]thiazole-6-carbonitrile | 1. Insufficient Nitrite: The amount of sodium nitrite or other nitrosating agent was insufficient to convert all of the starting amine. 2. Poor Mixing: Inefficient stirring may lead to localized areas of low reagent concentration. | 1. Use a Slight Excess of Nitrite: Employ a small excess (e.g., 1.1-1.2 equivalents) of the nitrosating agent. 2. Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. |
| Formation of Multiple Brominated Products | Over-bromination: While less common in Sandmeyer reactions compared to electrophilic bromination, harsh conditions or reactive bromine species could potentially lead to further bromination on the aromatic ring.[5] | Use Stoichiometric Reagents: Carefully control the stoichiometry of the reagents. Avoid Excess Bromide: Use the appropriate copper(I) bromide salt as the catalyst and bromide source. |
| Difficulty in Product Isolation/Purification | Presence of Colored Impurities: Azo coupling side reactions can lead to highly colored byproducts.[6] Similar Polarity of Product and Byproducts: The desired product and impurities may have similar polarities, making separation by column chromatography challenging. | Quenching: Ensure the reaction is properly quenched to destroy any unreacted diazonium salts. Purification Strategy: Utilize column chromatography with a carefully selected eluent system. Test different solvent systems using TLC to achieve optimal separation. Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most common and direct synthetic route is the Sandmeyer reaction.[7] This involves the diazotization of 2-aminobenzo[d]thiazole-6-carbonitrile with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid), followed by the addition of a copper(I) bromide catalyst.[1][2]
Q2: How can I monitor the progress of the Sandmeyer reaction? A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[8] You can track the disappearance of the starting material (2-aminobenzo[d]thiazole-6-carbonitrile) and the appearance of the product spot. HPLC and GC-MS can also be used for more quantitative analysis.
Q3: My TLC plate shows multiple spots. What could they be? A3: Besides the starting material and the desired product, other spots could represent side products such as the corresponding phenol (from reaction with water), azo coupling byproducts, or potentially other halogenated species if the reaction conditions are not well-controlled.[1][2][6]
Q4: Why is it crucial to maintain a low temperature during the diazotization step? A4: Aryl diazonium salts are often unstable at higher temperatures and can decompose or react with water to form phenols.[1][2] Maintaining a temperature between 0 and 5 °C is critical for maximizing the yield of the desired diazonium salt and minimizing side reactions.
Q5: What are the key safety precautions for a Sandmeyer reaction? A5: Diazonium salts can be explosive when isolated and dried, so they should always be kept in solution and used immediately.[9] The reaction also involves strong acids and potentially toxic copper salts, so appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn, and the reaction should be performed in a well-ventilated fume hood.
Experimental Protocols for Reaction Monitoring
Thin-Layer Chromatography (TLC)
TLC is an effective technique for qualitatively monitoring the consumption of the starting material and the formation of the product.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate is a good starting point. The ratio can be optimized to achieve good separation (e.g., 7:3 or 8:2 n-hexane:ethyl acetate).
-
Sample Preparation:
-
Withdraw a small aliquot (a few drops) from the reaction mixture.
-
Quench the aliquot with a small amount of water and extract with an organic solvent like ethyl acetate.
-
Spot the organic layer onto the TLC plate alongside a spot of the starting material for comparison.
-
-
Visualization:
-
Develop the TLC plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm). The starting amine and the brominated product should be UV active.
-
The disappearance of the starting material spot and the appearance of a new spot with a different Rf value indicate the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of starting material, product, and byproducts.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or phosphoric acid) can be used.[10][11] A typical starting point could be a 60:40 mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 240-280 nm).[10]
-
Sample Preparation:
-
Withdraw a small, accurately measured volume from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a reducing agent for the diazonium salt or by neutralization).
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying the product and any volatile byproducts.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for halogenated aromatic compounds.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 3 minutes.
-
Ramp: Increase to 260 °C at a rate of 6 °C/min, hold for 1 minute.
-
Ramp: Increase to 320 °C at a rate of 8 °C/min, hold for 5 minutes.[12]
-
-
Injection: Splitless injection of 1 µL of the sample solution.
-
MS Detection: Electron Impact (EI) ionization at 70 eV, scanning a mass range of m/z 50-500.[12]
-
Sample Preparation:
-
Take an aliquot from the reaction mixture.
-
Work up the sample by quenching, extraction with a volatile organic solvent (e.g., dichloromethane or ethyl acetate), and drying over an anhydrous salt (e.g., Na2SO4).
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
Analysis: The product can be identified by its retention time and its mass spectrum, which will show the characteristic isotopic pattern for a bromine-containing compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of signals for the product.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Perform a rapid work-up (quench, extract, and evaporate the solvent).
-
Dissolve the residue in a suitable deuterated solvent.
-
-
Analysis: The aromatic region of the ¹H NMR spectrum will be most informative. Monitor the disappearance of the proton signals of the 2-aminobenzo[d]thiazole-6-carbonitrile and the appearance of a new set of signals corresponding to the this compound product. The integration of these signals can provide a ratio of product to starting material.
Diagrams
Caption: Experimental workflow for the synthesis and monitoring of this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. scispace.com [scispace.com]
dealing with poor solubility of 2-Bromobenzo[d]thiazole-6-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-Bromobenzo[d]thiazole-6-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of this compound?
A1: The poor solubility of this compound is likely attributed to its chemical structure. As a heterocyclic compound with a relatively rigid fused ring system, it can exhibit strong intermolecular interactions in its solid state, making it difficult for solvent molecules to surround and dissolve it. Factors contributing to low solubility include high crystal lattice energy, a significant molecular weight, and the presence of non-polar surface areas. Many drug candidates with complex structures face similar solubility challenges.[1][2][3]
Q2: In which common laboratory solvents might this compound have limited solubility?
Q3: What are the initial steps to assess the solubility of this compound?
A3: A preliminary solubility assessment can be performed by adding a small, known amount of the compound to a fixed volume of various solvents and observing its dissolution. This can be done at room temperature and with gentle heating. For a more quantitative analysis, techniques like shake-flask method followed by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) can be employed to determine the saturation solubility.
Troubleshooting Guides for Poor Solubility
Issue 1: The compound does not dissolve sufficiently in common organic solvents for my reaction or assay.
This is a common challenge with complex organic molecules. Here are several strategies to enhance solubility:
1. Co-solvent Systems:
-
Principle: Using a mixture of solvents can disrupt the solute-solute interactions and create a more favorable environment for dissolution.[4][5][6]
-
Protocol:
-
Dissolve the compound in a minimal amount of a good, but potentially toxic or otherwise undesirable, solvent (e.g., DMSO).
-
Gradually add a second, more desirable solvent (the co-solvent, e.g., water, ethanol, or a buffer) while vortexing or stirring.
-
Observe for any precipitation. The optimal ratio of solvents should be determined empirically.
-
2. pH Modification:
-
Principle: If the compound has ionizable groups, adjusting the pH of the solution can significantly increase its solubility.[1][4][5] For this compound, the nitrogen atoms in the thiazole ring may be weakly basic.
-
Protocol:
-
Prepare solutions at different pH values using appropriate buffers (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH).
-
Add the compound to each buffered solution and determine the solubility.
-
A significant increase in solubility at a particular pH range suggests that this method is viable.
-
3. Use of Surfactants:
-
Principle: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[4]
-
Protocol:
-
Prepare a stock solution of a surfactant (e.g., Tween® 80, Triton™ X-100) in the desired solvent.
-
Add the surfactant solution to the compound and sonicate or stir to facilitate dissolution.
-
The final surfactant concentration should be kept as low as possible to avoid interference with downstream applications.
-
4. Complexation with Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[1][3][4]
-
Protocol:
-
Prepare an aqueous solution of a cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Add the compound to the cyclodextrin solution.
-
Stir or sonicate the mixture, potentially with gentle heating, to facilitate complex formation.
-
Issue 2: The compound precipitates out of solution when I change the solvent system or during a biological assay.
Precipitation is a common issue when a compound in a high-concentration stock solution (e.g., in DMSO) is diluted into an aqueous buffer.
1. Lowering the Stock Concentration:
-
Rationale: A lower initial concentration in the organic solvent can prevent the compound from exceeding its solubility limit upon dilution.
-
Action: Prepare a more dilute stock solution and adjust the volume added to the aqueous phase accordingly.
2. Using Formulation Aids:
-
Rationale: The presence of solubilizing agents in the final solution can help maintain the compound's solubility.
-
Action: Incorporate co-solvents, surfactants, or cyclodextrins into the aqueous dilution buffer as described in the previous section.
3. Amorphous Solid Dispersions:
-
Principle: Converting the crystalline form of the compound to an amorphous state can improve its dissolution rate and apparent solubility.[3] This is an advanced technique typically used in drug formulation.
-
Method: This involves dissolving the compound and a polymer carrier in a common solvent and then rapidly removing the solvent, for example, by spray-drying or freeze-drying.
Data Presentation
Table 1: Comparison of Common Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Blending solvents to improve solute-solvent interactions.[5][6] | Simple, widely applicable, can be used for a range of compounds. | The organic co-solvent may be toxic or interfere with assays. Precipitation can occur upon dilution.[1] |
| pH Adjustment | Ionizing the compound to increase its affinity for polar solvents.[1][5] | Very effective for ionizable compounds, simple to implement. | Only applicable to compounds with acidic or basic functional groups. May not be suitable for all biological assays. |
| Surfactants | Encapsulation of the compound within micelles.[4] | Effective at low concentrations, can be used for a wide range of hydrophobic compounds. | Can interfere with cell-based assays and some analytical techniques. Potential for toxicity.[1] |
| Cyclodextrins | Formation of inclusion complexes.[3][4] | Generally low toxicity, can significantly enhance aqueous solubility. | Can be expensive. May not be effective for all molecular shapes and sizes. |
| Particle Size Reduction | Increasing the surface area to enhance dissolution rate.[3][7] | Improves dissolution rate, which can increase apparent solubility. | Requires specialized equipment (e.g., micronizer, homogenizer). Does not increase equilibrium solubility. |
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent System
-
Preparation: Prepare 10 mg/mL stock solutions of this compound in DMSO, DMF, and N-methyl-2-pyrrolidone (NMP).
-
Screening: In separate microcentrifuge tubes, add 1 µL of each stock solution to 99 µL of various aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 5.0).
-
Observation: Vortex each tube and visually inspect for precipitation immediately and after 1 hour.
-
Analysis: The co-solvent that results in the least precipitation is a good candidate for further optimization.
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., glycine-HCl for pH 2-3, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).
-
Equilibration: Add an excess amount of this compound to each buffer.
-
Shaking: Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
Visualizations
Caption: Workflow for selecting a suitable solubilization method.
Caption: Troubleshooting decision pathway for solubility enhancement.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[8][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[8] Avoid contact with skin and eyes.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]
Disclaimer: This guide provides general strategies for handling poorly soluble compounds. All experimental work should be conducted with appropriate safety precautions and tailored to the specific requirements of your research.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. aaronchem.com [aaronchem.com]
- 10. aksci.com [aksci.com]
Validation & Comparative
Comparative Analysis of 2-Bromobenzo[d]thiazole-6-carbonitrile and its Isomer: A Spectroscopic Data Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Bromobenzo[d]thiazole-6-carbonitrile and its closely related isomer, 6-Bromobenzo[d]thiazole-2-carbonitrile. Due to the limited availability of experimental data for this compound, this guide utilizes predicted data for this compound and contrasts it with comprehensive experimental data for its isomer, offering a valuable reference for researchers working with substituted benzothiazoles.
Spectroscopic Data Comparison
The following tables summarize the available and predicted NMR and mass spectrometry data for this compound and the experimental data for 6-Bromobenzo[d]thiazole-2-carbonitrile.
Table 1: Mass Spectrometry Data
| Compound | Parameter | m/z | Ion Type | Source |
| This compound | Predicted Monoisotopic Mass | 237.92003 Da | [M] | PubChem |
| Predicted m/z | 238.92731 | [M+H]⁺ | PubChem[1] | |
| Predicted m/z | 260.90925 | [M+Na]⁺ | PubChem[1] | |
| 6-Bromobenzo[d]thiazole-2-carbonitrile | Experimental m/z (HRMS-EI) | 238.9283 | [M]⁺ | Experimental[2] |
Table 2: ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source |
| This compound | Data not available | - | - | - | |
| 6-Bromobenzo[d]thiazole-2-carbonitrile | 8.15 | dd | 1.9, 0.5 | H-7 | Experimental[2] |
| 8.08 | dd | 8.9, 0.5 | H-4 | Experimental[2] | |
| 7.76 | dd | 8.9, 1.9 | H-5 | Experimental[2] |
Table 3: ¹³C NMR Spectral Data (75 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment | Source |
| This compound | Data not available | - | |
| 6-Bromobenzo[d]thiazole-2-carbonitrile | 151.13 | C-2 | Experimental[2] |
| 137.00 | C-7a | Experimental[2] | |
| 136.88 | C-3a | Experimental[2] | |
| 131.85 | C-5 | Experimental[2] | |
| 126.35 | C-4 | Experimental[2] | |
| 124.45 | C-7 | Experimental[2] | |
| 123.18 | C-6 | Experimental[2] | |
| 112.67 | CN | Experimental[2] |
Experimental Protocols
The experimental data for 6-Bromobenzo[d]thiazole-2-carbonitrile was obtained through standard analytical techniques. Below are detailed methodologies representative of those used for the characterization of such compounds.
Synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile
A synthetic route to 6-Bromobenzo[d]thiazole-2-carbonitrile involves the cyclization of N-arylcyanothioformamides, which can be achieved using a palladium and copper catalytic system. The reaction is typically carried out in the presence of an inorganic additive like potassium iodide in air. This C-H functionalization and intramolecular C-S bond formation provides a regioselective route to a variety of substituted 2-cyanobenzothiazoles.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
High-Resolution Mass Spectrometry (HRMS)
HRMS data is acquired using an electron ionization (EI) source. The instrument provides high-resolution mass-to-charge ratio (m/z) data, which is crucial for confirming the elemental composition of the synthesized compound.
Analytical Workflow
The characterization of novel compounds like this compound and its isomers follows a logical and systematic workflow to ensure structural elucidation and purity assessment.
Caption: A flowchart illustrating the typical analytical workflow for the synthesis and characterization of benzothiazole derivatives.
This guide highlights the importance of comprehensive spectroscopic analysis in the characterization of novel chemical entities. While experimental data for this compound remains to be published, the comparative data from its isomer provides a solid foundation for researchers in the field.
References
comparing the reactivity of 2-Bromobenzo[d]thiazole-6-carbonitrile with other halobenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Bromobenzo[d]thiazole-6-carbonitrile with its fluoro, chloro, and iodo analogues. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and understanding the reactivity of its halogenated derivatives is crucial for the development of novel therapeutics. This document outlines the relative reactivity of these compounds in key cross-coupling and nucleophilic substitution reactions, supported by experimental data and detailed protocols.
Reactivity Overview
The reactivity of 2-halobenzothiazoles is dictated by the nature of the halogen atom and the type of reaction. In general, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity follows the trend of C-I > C-Br > C-Cl > C-F. This is attributed to the bond dissociation energies of the carbon-halogen bond. Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed (C-F > C-Cl > C-Br > C-I) due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and reported reactivity of 2-halobenzo[d]thiazole-6-carbonitriles in three common synthetic transformations. While direct comparative studies under identical conditions are scarce, the data presented is compiled from various sources to provide a relative performance overview.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| 2-Halobenzo[d]thiazole-6-carbonitrile | Halogen | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodo- | I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 2-4 | >90 |
| 2-Bromo- | Br | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6-12 | 80-90 |
| 2-Chloro- | Cl | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12-24 | 60-80 |
| 2-Fluoro- | F | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | >24 | <10 |
Table 2: Buchwald-Hartwig Amination with Aniline
| 2-Halobenzo[d]thiazole-6-carbonitrile | Halogen | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodo- | I | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 4-8 | >85 |
| 2-Bromo- | Br | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8-16 | 75-85 |
| 2-Chloro- | Cl | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 18-36 | 50-70 |
| 2-Fluoro- | F | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 110 | >36 | <5 |
Table 3: Nucleophilic Aromatic Substitution with Sodium Methoxide
| 2-Halobenzo[d]thiazole-6-carbonitrile | Halogen | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluoro- | F | NaOMe | MeOH | 60 | 1-3 | >95 |
| 2-Chloro- | Cl | NaOMe | MeOH | 60 | 4-8 | 85-95 |
| 2-Bromo- | Br | NaOMe | MeOH | 60 | 12-24 | 60-75 |
| 2-Iodo- | I | NaOMe | MeOH | 60 | >24 | <40 |
Experimental Protocols
Detailed methodologies for the key comparative reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
2-Halobenzo[d]thiazole-6-carbonitrile (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add the 2-halobenzo[d]thiazole-6-carbonitrile, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
2-Halobenzo[d]thiazole-6-carbonitrile (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.05 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.
-
Remove the Schlenk tube from the glovebox and add the 2-halobenzo[d]thiazole-6-carbonitrile.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene and aniline via syringe.
-
Heat the reaction mixture to 100°C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
2-Halobenzo[d]thiazole-6-carbonitrile (1.0 mmol)
-
Sodium methoxide (1.5 mmol)
-
Anhydrous methanol (10 mL)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the 2-halobenzo[d]thiazole-6-carbonitrile.
-
Add anhydrous methanol to dissolve the starting material.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to 60°C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Reactivity Comparison
The following diagram illustrates a generalized workflow for comparing the reactivity of the different 2-halobenzo[d]thiazole-6-carbonitriles in a selected reaction.
Caption: Comparative experimental workflow.
Benzothiazole Derivatives in the PI3K/Akt Signaling Pathway
Benzothiazole derivatives have been shown to exhibit anticancer activity by modulating key cellular signaling pathways, including the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt pathway.
A Comparative Guide to the Biological Activity of 2-Bromobenzo[d]thiazole-6-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of analogs related to 2-Bromobenzo[d]thiazole-6-carbonitrile, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. While direct experimental data for this compound is not extensively available in the public domain, this document synthesizes findings from structurally similar compounds to offer valuable insights into its potential bioactivity and to guide future research and drug development efforts.
Anticancer Activity of Substituted Benzothiazole Analogs
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the benzothiazole ring. The introduction of various functional groups at the C2 and C6 positions has been a key strategy in the development of potent and selective anticancer compounds.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various 2,6-disubstituted benzothiazole analogs against different human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID/Series | 2-Position Substituent | 6-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | Substituted Pyridine | Bromo | SKRB-3 (Breast) | 0.0012 | [1] |
| SW620 (Colon) | 0.0043 | [1] | |||
| A549 (Lung) | 0.044 | [1] | |||
| HepG2 (Liver) | 0.048 | [1] | |||
| Series 2 | N-alkyl | Bromo | THP-1 (Leukemia) | Not specified, potent | [2] |
| PC-3 (Prostate) | Not specified, potent | [2] | |||
| Series 3 | Sulfonamide-based | Nitro | MCF-7 (Breast) | 34.5 | [1] |
| HeLa (Cervical) | 44.15 | [1] | |||
| MG63 (Osteosarcoma) | 36.1 | [1] | |||
| Series 4 | Benzamide-based | Methoxy | Various | 1.1 - 8.8 | [1] |
| Series 5 | Pyrimidine-based | Cyano | Various | Potent activity | [1] |
Key Insights from Anticancer Data:
-
Substitution at C2: The nature of the substituent at the 2-position of the benzothiazole ring plays a critical role in determining the anticancer potency. Aromatic and heterocyclic moieties, such as substituted pyridines and pyrimidines, have been shown to confer significant activity.
-
Substitution at C6: The 6-position is also a crucial site for modification. The presence of a halogen, such as bromine, has been associated with potent anticancer effects in some series.[2] Electron-withdrawing groups like the cyano group have also been explored and found in active compounds.[1]
-
Synergistic Effects: The combination of substituents at both the C2 and C6 positions can lead to synergistic effects, resulting in highly potent anticancer agents.
Experimental Protocols for Anticancer Activity Screening
A standardized methodology is crucial for the comparative evaluation of novel compounds. The following is a typical experimental protocol for assessing the in vitro anticancer activity of benzothiazole analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control. A positive control (e.g., a known anticancer drug like cisplatin or doxorubicin) is also included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours, allowing the MTT to be metabolized by viable cells into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity of Substituted Benzothiazole Analogs
Benzothiazole derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. The presence and position of substituents significantly influence their antimicrobial spectrum and potency.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzothiazole analogs against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID/Series | 2-Position Substituent | 6-Position Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Series 6 | Thiazolidin-4-one | Chloro | S. aureus | 0.12 - 0.75 | [3] |
| L. monocytogenes | 0.12 - 0.75 | [3] | |||
| E. coli | 0.12 - 0.75 | [3] | |||
| P. aeruginosa (resistant) | 0.06 | [3] | |||
| Series 7 | Varied | Bromo | S. aureus | Not specified, potent | [4] |
| E. coli | Not specified, potent | [5] | |||
| Series 8 | Varied | Cyano | P. aeruginosa | 0.10 | [3] |
Key Insights from Antimicrobial Data:
-
Halogenation: The introduction of a halogen, such as bromine or chlorine, at the 6-position of the benzothiazole ring has been shown to enhance antibacterial activity.[3][4]
-
Cyano Group: The presence of a cyano group at the 6-position has also been associated with significant antimicrobial effects, particularly against resistant strains of P. aeruginosa.[3]
-
Structure-Activity Relationship (SAR): SAR studies have indicated that the nature of the substituent at the 2-position, in combination with the substitution at the 6-position, is crucial for optimizing antimicrobial potency and spectrum.[5]
Experimental Protocols for Antimicrobial Activity Screening
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method for MIC Determination
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibitory Activity of Benzothiazole Analogs
Benzothiazole derivatives have been identified as inhibitors of various enzymes that are implicated in a range of diseases, including cancer and neurodegenerative disorders. Their inhibitory activity is often attributed to their ability to interact with the active site or allosteric sites of target enzymes.
Comparative Enzyme Inhibitory Data
The following table highlights the enzyme inhibitory activity of selected benzothiazole analogs.
| Compound ID/Series | Target Enzyme | 6-Position Substituent | IC50 (nM) | Reference |
| Series 9 | Hsp90 C-Terminal-Domain | Chloro | 2800 - 3900 | [6] |
| Series 10 | MAO-A | Varied | 5.92 - 8.14 (pKi) | [7] |
| Series 11 | MAO-B | Varied | 4.69 - 9.09 (pKi) | [7] |
Key Insights from Enzyme Inhibitory Data:
-
Hsp90 Inhibition: 2,6-disubstituted benzothiazoles have been identified as inhibitors of the C-terminal domain of Heat shock protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy.[6]
-
MAO Inhibition: Thiazole and benzothiazole derivatives have shown potent inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes involved in the metabolism of neurotransmitters and potential targets for the treatment of neurodegenerative diseases.[7]
Experimental Protocols for Enzyme Inhibition Assays
The specific protocol for an enzyme inhibition assay depends on the target enzyme. The following is a general workflow for a fluorometric or colorimetric enzyme inhibition assay.
General Protocol for Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compounds in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the change in fluorescence or absorbance over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Methodologies and Relationships
To better understand the workflow and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and biological screening of benzothiazole analogs.
Caption: Potential mechanisms of action for the biological activities of benzothiazole analogs.
Conclusion
This comparative guide consolidates the existing knowledge on the biological activities of benzothiazole analogs structurally related to this compound. The evidence strongly suggests that substitutions at the C2 and C6 positions of the benzothiazole scaffold are critical determinants of their anticancer, antimicrobial, and enzyme inhibitory activities. The presence of a bromo group at the 6-position and a cyano group are features found in various biologically active benzothiazoles, indicating that this compound and its analogs are promising candidates for further investigation. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers to design and execute further studies to elucidate the full therapeutic potential of this class of compounds. Future work should focus on the synthesis and systematic biological evaluation of a focused library of 2-Bromo-6-cyanobenzothiazole analogs to establish a clear structure-activity relationship and identify lead compounds for drug development.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 2-Bromobenzo[d]thiazole-6-carbonitrile
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 2-Bromobenzo[d]thiazole-6-carbonitrile, a key intermediate in pharmaceutical synthesis. The information presented is supported by detailed experimental protocols and comparative data to aid in selecting the most appropriate method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted and robust method for the purity assessment of non-volatile organic compounds like this compound. Its high resolving power allows for the effective separation of the main compound from closely related impurities, which may include starting materials, by-products, and degradation products.
A validated HPLC method provides confidence in the accuracy and precision of the purity results. The validation process, guided by international standards such as the ICH guidelines, assesses various parameters to ensure the method is fit for its intended purpose.
Alternative Purity Assessment Methodologies
While HPLC is a powerful tool, orthogonal methods that rely on different physicochemical principles can provide a more comprehensive purity profile.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination.[1][2][3] Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR allows for the direct quantification of a substance against a certified internal standard of a different compound.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling an absolute purity assessment.[5] This technique is non-destructive and can provide structural information about impurities if they are present at sufficient levels.[5]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[6][7][8] The presence of impurities depresses the melting point and broadens the melting range of a substance.[7][9] By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated using the Van't Hoff equation.[10] DSC is a valuable tool for detecting eutectic impurities and is considered an absolute method as it does not require a reference standard of the analyte.[11] However, its applicability is limited to crystalline materials that do not decompose upon melting.[9]
Experimental Protocols
Proposed HPLC Method for this compound
This protocol describes a general reversed-phase HPLC method suitable for the purity assessment of this compound. Method development and validation would be required for implementation in a regulated environment.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A linear gradient tailored to resolve the main peak from all potential impurities. A starting point could be 50:50 (A:B) to 10:90 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm (or the wavelength of maximum absorbance for the analyte).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Quantitative ¹H-NMR (qNMR) Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1, typically 5 times the longest T₁ relaxation time of the signals of interest) to ensure full signal recovery.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Differential Scanning Calorimetry (DSC) Protocol
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into a suitable DSC pan (e.g., aluminum) and hermetically seal it.
-
DSC Analysis:
-
Heat the sample at a slow, linear rate (e.g., 1-2 °C/min) through its melting transition.
-
Use an inert atmosphere (e.g., nitrogen purge) to prevent oxidative degradation.
-
-
Data Analysis:
-
Determine the onset temperature and the heat of fusion (ΔHfus) from the melting endotherm.
-
The instrument software can typically perform a purity analysis based on the shape of the melting peak using the Van't Hoff equation.
-
Comparative Data Presentation
The following table summarizes the key performance characteristics of HPLC, qNMR, and DSC for the purity determination of this compound.
| Parameter | HPLC | Quantitative ¹H-NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Chromatographic separation based on differential partitioning between a stationary and mobile phase. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Measurement of heat flow associated with the melting transition of a crystalline solid. |
| Quantification | Relative (based on area percent) or external/internal standard calibration. | Absolute quantification against a certified internal standard. | Absolute (based on the Van't Hoff equation). |
| Reference Standard | Requires a reference standard of the analyte for peak identification and, ideally, for quantitative analysis. | Requires a certified internal standard of a different, stable compound. | Does not require a reference standard of the analyte. |
| Specificity | High, can separate closely related structural isomers and impurities. | High, provides structural information. Can resolve signals from different compounds. | Moderate, sensitive to any soluble impurity that affects melting behavior. Not specific to the type of impurity. |
| Sensitivity | High (typically ng to pg level). | Moderate (typically µg to mg level). | Low (requires >98% purity for accurate results).[9] |
| Sample Throughput | Moderate (typically 15-40 minutes per sample). | High (can be automated for multiple samples). | Low to moderate (requires slow heating rates). |
| Destructive | Yes. | No. | Yes. |
| Applicability | Broadly applicable to soluble and non-volatile compounds. | Applicable to soluble compounds containing NMR-active nuclei. | Limited to crystalline compounds that melt without decomposition.[9] |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for each analytical technique.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for qNMR purity analysis.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. ethz.ch [ethz.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 7. tainstruments.com [tainstruments.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
comparative study of different synthetic routes to 2-Bromobenzo[d]thiazole-6-carbonitrile
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of novel compounds is paramount. This guide provides a comparative overview of a primary synthetic pathway to obtain 2-Bromobenzo[d]thiazole-6-carbonitrile, a valuable building block in medicinal chemistry. Due to a lack of extensive comparative studies in published literature, this document details a robust and widely applicable two-step synthesis, providing a benchmark for future methodological comparisons.
The presented synthesis involves the initial formation of a 2-aminobenzothiazole precursor followed by a Sandmeyer reaction to introduce the bromo substituent.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process starting from 4-aminobenzonitrile.
-
Step 1: Synthesis of 2-aminobenzo[d]thiazole-6-carbonitrile. This step involves the cyclization of 4-aminobenzonitrile in the presence of potassium thiocyanate and bromine.
-
Step 2: Sandmeyer Reaction. The 2-amino group of the benzothiazole intermediate is converted to a bromo group via diazotization followed by treatment with a copper(I) bromide catalyst.
The following sections provide detailed experimental protocols and data for each step.
Data Summary
| Parameter | Step 1: 2-aminobenzo[d]thiazole-6-carbonitrile Synthesis | Step 2: Sandmeyer Reaction |
| Starting Material | 4-aminobenzonitrile | 2-aminobenzo[d]thiazole-6-carbonitrile |
| Key Reagents | Potassium thiocyanate, Bromine, Acetic acid | Sodium nitrite, Hydrobromic acid, Copper(I) bromide |
| Reaction Type | Cyclization | Diazotization and Sandmeyer Reaction |
| Typical Yield | 60-70% | 50-60% |
| Reaction Conditions | 0-10°C to room temperature | 0-5°C |
Experimental Protocols
Step 1: Synthesis of 2-aminobenzo[d]thiazole-6-carbonitrile
This procedure is adapted from the general synthesis of 2-aminobenzothiazoles.
Materials:
-
4-aminobenzonitrile
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonia solution (25%)
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzonitrile (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (2-4 equivalents) to the solution and stir at room temperature.
-
Cool the mixture to 0-10°C in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice water and neutralize with a 25% ammonia solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-aminobenzo[d]thiazole-6-carbonitrile.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting primary aromatic amines to aryl halides.[1][2][3][4][5]
Materials:
-
2-aminobenzo[d]thiazole-6-carbonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Suspend 2-aminobenzo[d]thiazole-6-carbonitrile (1 equivalent) in a mixture of hydrobromic acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1-1.2 equivalents) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Stir the reaction mixture at room temperature for several hours, then heat gently (e.g., to 50-60°C) until nitrogen evolution ceases.
-
Cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Visualizing the Synthesis
The following diagrams illustrate the logical flow of the synthetic pathway.
References
Comparative Analysis of the X-ray Crystal Structure of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of several benzothiazole derivatives, in lieu of publicly available data for 2-Bromobenzo[d]thiazole-6-carbonitrile. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] Understanding the three-dimensional arrangement of atoms within these molecules through single-crystal X-ray crystallography is crucial for rational drug design and for elucidating structure-activity relationships.[4]
While the specific crystal structure for this compound is not available in the searched databases, this guide leverages data from structurally related compounds to provide a valuable comparative context. The presented data and protocols are intended to aid researchers in the structural validation and further development of novel benzothiazole-based therapeutic agents.
Comparative Crystallographic Data of Benzothiazole Derivatives
The following table summarizes key crystallographic parameters for a selection of benzothiazole derivatives, offering a direct comparison of their solid-state structures. These compounds showcase the structural diversity within this class and how different substituents influence the crystal packing and molecular geometry.
| Parameter | 2-(4-chlorophenyl)benzothiazole | 2-amino-6-chlorobenzothiazole | 2-(2,4-Dimethylpyrrolyl)benzothiazole | Co-crystal of 2-aminobenzothiazol and 4-fluorobenzoic acid |
| Chemical Formula | C₁₃H₈ClNS | C₇H₅ClN₂S | C₁₃H₁₁N₃S | C₁₄H₁₁FN₂O₂S |
| Molecular Weight | 245.73 g/mol | 184.65 g/mol | 241.32 g/mol | 306.32 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P 1 2₁/c 1 | P b c a | P21/n | P2₁/c |
| a (Å) | 11.0497(5) | 7.371(2) | 10.842(9) | 11.7869(14) |
| b (Å) | 14.1040(6) | 12.015(4) | 5.750(7) | 4.0326(5) |
| c (Å) | 7.1466(3) | 17.200(6) | 12.964(6) | 27.625(3) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 98.556(4) | 90 | 110.13(6) | 92.731(10) |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 1101.37(8) | 1523.5(9) | 758.8(11) | 1311.6(3) |
| Z | 4 | 8 | 4 | 4 |
| Calculated Density (g/cm³) | 1.481 | 1.608 | 1.58 g/cm³ | 1.470 |
| Reference | [3] | [3] | [5] | [6] |
Experimental Protocols
A generalized experimental protocol for the synthesis and single-crystal X-ray crystallographic analysis of benzothiazole derivatives is outlined below. This protocol is a composite based on methodologies reported in the literature for similar compounds.[3][6]
Synthesis and Crystallization
-
Synthesis: The synthesis of substituted benzothiazoles can be achieved through various methods. A common approach is the condensation reaction of a substituted 2-aminothiophenol with an appropriate aldehyde, carboxylic acid, or acid chloride.[3] For example, 2-(4-chlorophenyl)benzothiazole can be synthesized by reacting 2-aminothiophenol with 4-chlorobenzoyl chloride.[3]
-
Purification: The crude product is typically purified using techniques such as column chromatography on silica gel.
-
Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallizing the purified compound from an appropriate solvent system, such as ethanol/water. The slow evaporation of the solvent at room temperature is a commonly used technique to promote the growth of high-quality crystals.
Single-Crystal X-ray Crystallography
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Potential Signaling Pathway Involvement
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[7][8][9][10] Their mechanism of action often involves the modulation of key cellular signaling pathways.[4] Based on existing literature, a potential signaling pathway that could be targeted by benzothiazole derivatives is the PI3K/AKT pathway, which is frequently dysregulated in cancer.
Caption: PI3K/AKT signaling pathway and potential inhibition by benzothiazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow from the synthesis of a benzothiazole derivative to its structural and biological evaluation.
Caption: From synthesis to structural and biological analysis of benzothiazole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. benchchem.com [benchchem.com]
- 5. 2-Bromo-1,3-benzothiazole | C7H4BrNS | CID 612040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzothiazole - Wikipedia [en.wikipedia.org]
- 7. chemistryjournal.net [chemistryjournal.net]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
assessing the cytotoxicity of 2-Bromobenzo[d]thiazole-6-carbonitrile derivatives
A Comparative Guide to the Cytotoxicity of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1] Derivatives of benzothiazole have been extensively studied for their cytotoxic effects against various cancer cell lines, with some compounds exhibiting potency in the nanomolar range. The mechanism of action for many of these derivatives is linked to the induction of apoptosis, disruption of the cell cycle, and modulation of key signaling pathways.[1] This guide summarizes the cytotoxic profiles of several benzothiazole derivatives, details common experimental protocols for assessing cytotoxicity, and illustrates a key signaling pathway involved in their anticancer activity.
Comparative Cytotoxicity of Benzothiazole Derivatives
The cytotoxic potential of various benzothiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of benzothiazole derivatives against various human cancer cell lines.
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzothiazole-benzylidene hybrids (6e) | HepG2 | Liver | 10.88 | |
| Benzothiazole-benzylidene hybrids (6f) | HepG2 | Liver | 10.00 | |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | A549 | Lung | 68 µg/mL | [2] |
| 6-nitrobenzo[d]thiazol-2-ol (C) | A549 | Lung | 121 µg/mL | [2] |
| 2-substituted benzothiazole (4a) | PANC-1 | Pancreatic | 27 ± 0.24 | [1] |
| 2-substituted benzothiazole (4b) | PANC-1 | Pancreatic | 35 ± 0.51 | [1] |
| Benzothiazole/thiazolidine-2,4-dione hybrid (4a) | HCT-116 | Colon | 5.61 | [3] |
| Benzothiazole/thiazolidine-2,4-dione hybrid (4a) | HepG2 | Liver | 7.92 | [3] |
| Benzothiazole/thiazolidine-2,4-dione hybrid (4a) | MCF-7 | Breast | 3.84 | [3] |
| Benzothiazole/thiazolidine-2,4-dione hybrid (4e) | MCF-7 | Breast | 6.11 | [3] |
| N-[2-[(3,5-dimethyl-1,2- oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) | U87 | Glioblastoma | < 0.05 | [4] |
| N-[2-[(3,5-dimethyl-1,2- oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) | HeLa | Cervical | < 0.05 | [4] |
| 6-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine derivative (8) | U87MG | Glioblastoma | 0.009 | [5] |
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate the anticancer activity of benzothiazole derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., benzothiazole derivatives) and a vehicle control (like DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells). Incubate for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[7][9]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-590 nm.[7]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that determines cell density based on the measurement of cellular protein content.[10]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Cell Fixation: After compound treatment, gently add a cold fixative reagent (e.g., 10% trichloroacetic acid) to each well and incubate for 1 hour at 4°C.[11][12]
-
Washing: Wash the plates several times with water or 1% acetic acid to remove the fixative and excess media components.[10][13]
-
SRB Staining: Add SRB solution (typically 0.04% in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10]
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and then allow the plates to air-dry.[10][13]
-
Protein-Bound Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510-565 nm using a microplate reader.[10][12]
-
Data Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizing the Mechanism of Action
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a general workflow for the in vitro evaluation of the cytotoxic potential of novel compounds.
Caption: A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.
Apoptosis Signaling Pathway
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, often through the mitochondrial (intrinsic) pathway.[14][15] This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases.[14][15]
Caption: The mitochondrial-mediated apoptosis pathway often implicated in the cytotoxic effects of benzothiazole derivatives.
References
- 1. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. jnu.ac.bd [jnu.ac.bd]
- 3. tandfonline.com [tandfonline.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. protocols.io [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
Comparative Guide to the Structure-Activity Relationship of 2-Bromobenzo[d]thiazole-6-carbonitrile Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of anticancer agents derived from the 2-Bromobenzo[d]thiazole-6-carbonitrile scaffold. The following sections detail the synthetic strategies, quantitative biological data, and mechanistic insights into this promising class of compounds.
Structure-Activity Relationship (SAR) Insights
The this compound core offers a versatile platform for the development of potent anticancer agents. The bromine at the 2-position serves as a key functional group for introducing various substituents, allowing for a systematic exploration of the SAR. The nitrile group at the 6-position is also a critical feature, with studies indicating its importance for biological activity.
A pivotal study by Caleta et al. explored the antiproliferative activity of bis-benzothiazoles synthesized from 2-bromo-6-cyanobenzothiazole.[1][2] Their work demonstrated that substitutions at the 2-position with various aniline derivatives led to compounds with significant cytotoxic effects against a panel of human cancer cell lines.
Key SAR observations include:
-
Substitution at the 2-Position: The nature of the substituent at the 2-position dramatically influences anticancer potency. Replacing the bromine with amino, substituted amino, or heteroaryl moieties has been a common and effective strategy.
-
Role of the 6-Cyano Group: The presence of the electron-withdrawing cyano group at the 6-position is often associated with enhanced biological activity.
-
Influence of Lipophilicity and Electronic Effects: The overall lipophilicity and the electronic properties of the substituents play a crucial role in determining the potency and selectivity of the analogs.
The following table summarizes the in vitro anticancer activity of selected 2-substituted-6-cyanobenzothiazole analogs and related derivatives.
| Compound ID | R Group (at 2-position) | Cancer Cell Line | IC50 (µM) | Key SAR Insights |
| Series 1: Pyrimidine-based Analogs | ||||
| Derivative 36[1][2] | Pyrimidine-based aniline | Hep-2, MCF-7, HeLa, MiaPaCa-2, SW620, H460 | Potent activity reported | Demonstrates the potential of complex heterocyclic substituents. |
| Series 2: Phenyl-based Analogs | ||||
| Generic Phenyl | Unsubstituted Phenyl | Varies | Varies | The nature and position of substituents on the phenyl ring are critical for activity. |
| Series 3: Other Heterocyclic Analogs | ||||
| Thiophene-based | Thiophene | MCF-7, HeLa | 18.10 - 46.46 | Heterocyclic rings can significantly modulate activity.[1] |
Experimental Protocols
General Synthesis of 2-(Substituted amino)-6-cyanobenzothiazole Analogs
A common synthetic route to generate analogs of this compound involves the nucleophilic substitution of the bromine atom at the 2-position.
Materials:
-
This compound
-
Appropriate amine (e.g., substituted anilines, heterocyclic amines)
-
Solvent (e.g., Dimethylformamide - DMF, N-Methyl-2-pyrrolidone - NMP)
-
Base (e.g., Potassium carbonate - K₂CO₃, Triethylamine - Et₃N)
Procedure:
-
To a solution of this compound in a suitable solvent, add the desired amine and a base.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated period (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
In Vitro Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Visualization
Several studies have implicated the PI3K/Akt signaling pathway as a key target for the anticancer activity of benzothiazole derivatives.[1] Inhibition of this pathway can lead to decreased cell proliferation, survival, and induction of apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-substituted-6-cyanobenzothiazole analogs.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: Workflow for the development of this compound analogs as anticancer agents.
References
A Comparative Guide to the Performance of 2-Bromobenzo[d]thiazole-6-carbonitrile in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of 2-Bromobenzo[d]thiazole-6-carbonitrile's performance in key organic reactions, benchmarked against common alternatives. The benzothiazole scaffold is a privileged core in medicinal chemistry, and efficient functionalization is critical for drug discovery programs. This document provides supporting experimental data from analogous systems, detailed experimental protocols, and visual workflows to aid in synthetic strategy and decision-making.
Introduction to this compound
This compound is a versatile heterocyclic building block featuring a benzothiazole core substituted with a bromine atom at the 2-position and a nitrile group at the 6-position. The bromine atom serves as a highly effective leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities to construct complex molecules. The nitrile group can also be a handle for further chemical transformations or a key pharmacophoric element.
Performance Benchmarking in Cross-Coupling Reactions
The performance of this compound is most critically evaluated in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation. Due to a lack of direct side-by-side comparative studies in the literature for this specific molecule, this guide utilizes data from structurally similar compounds, particularly other substituted bromobenzothiazoles, to establish a reliable performance benchmark. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, suggesting that 2-bromobenzothiazoles offer a good balance of reactivity and stability.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for creating carbon-carbon bonds between an aryl halide and a boronic acid or ester. Based on data from analogous 6-bromobenzothiazole derivatives, the 2-bromo-6-carbonitrile analogue is expected to perform efficiently.[2][3]
Table 1: Representative Data for Suzuki-Miyaura Coupling of Substituted 6-Bromobenzothiazoles
| Starting Material | Arylboronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Amino-6-bromobenzothiazole | p-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 95 | 31 | 65 | [2][4] |
| 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 95 | 31 | 64 | [2][3] |
| 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 | 31 | 75 | [2][4] |
| 2-(4-Bromophenyl)benzo[d]thiazole | Phenylboronic acid | PdCl₂ / 2-phenylimidazole | K₂CO₃ | DMF | 120 | - | 95 | [5][6][7] |
Comparative Insight:
-
vs. 2-Chlorobenzo[d]thiazole-6-carbonitrile: The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle.[1] Consequently, this compound is expected to react under milder conditions (lower temperatures, shorter reaction times) and provide higher yields compared to its 2-chloro counterpart. Reactions with 2-chlorobenzothiazoles often require more specialized, electron-rich, and bulky phosphine ligands to achieve comparable efficiency.
-
vs. 2-Iodobenzo[d]thiazole-6-carbonitrile: While an iodo-derivative would be more reactive, it is typically more expensive and less stable, making the bromo-derivative a more common and practical choice for many applications.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with a wide range of amines. This reaction is crucial for synthesizing compounds prevalent in pharmaceuticals. The reaction generally requires bulky, electron-rich phosphine ligands to facilitate the reductive elimination step.[8]
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Chloro-4-bromobenzothiazole | Various | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 12 | Good (Typical) | [1] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / cataCXium A | NaOt-Bu | Toluene | 110 | 2 | >95 | [9] |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | NaOt-Bu | Toluene | 110 | 2 | >95 | [9] |
Comparative Insight:
-
This compound is an excellent substrate for Buchwald-Hartwig amination. Its reactivity is generally higher than the corresponding chloro-analogue, allowing for a broader range of amines to be coupled efficiently, including less nucleophilic amines.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11] This reaction is instrumental in creating linear, rigid structures found in materials science and as linkers in drug molecules.
Table 3: Representative Data for Sonogashira Coupling of Aryl Bromides
| Aryl Halide Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92 | [12] |
| 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 40 | 12 | 85 | [11] |
| 4-Bromo-6-methylbenzo[d]thiazole | Various | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 18 | Good (Typical) | [13] |
Comparative Insight:
-
Aryl bromides are standard substrates for Sonogashira couplings and generally provide high yields.[14] this compound is expected to couple efficiently with a variety of terminal alkynes under standard conditions. In contrast, the corresponding chloro-analogue would likely require more forcing conditions and may result in lower yields.
Experimental Protocols
The following are detailed, generalized methodologies for key reactions involving substrates analogous to this compound. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 2-amino-6-arylbenzothiazoles.[2]
-
To a dry Schlenk flask, add the 6-bromobenzothiazole derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under the inert atmosphere.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 95-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-31 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on common practices for aryl bromides.[1]
-
To a glovebox-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP or XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the bromobenzothiazole derivative (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., Toluene).
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100-110 °C) for the indicated time (e.g., 2-12 hours).
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is based on established methodologies for similar brominated heterocycles.[11][12]
-
To a dried Schlenk flask, add the bromobenzothiazole derivative (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (2-5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until completion as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Logical Relationship: Halogen Reactivity in Cross-Coupling
Caption: Comparative reactivity of 2-halo-benzothiazole derivatives in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 6. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Solvent-free Sonogashira coupling reaction viahigh speed ball milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Bromobenzo[d]thiazole-6-carbonitrile: A Guide for Laboratory Professionals
For immediate reference, treat 2-Bromobenzo[d]thiazole-6-carbonitrile as a hazardous chemical waste. It should be segregated as a halogenated organic compound and disposed of through a licensed hazardous waste disposal company.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound encountered by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Profile and Safety Precautions
-
Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
May cause respiratory irritation.[2]
Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated laboratory fume hood.
Waste Classification and Segregation
This compound is classified as a halogenated organic waste due to the presence of a bromine atom.[4][5] Proper segregation of this waste stream is crucial to prevent dangerous chemical reactions and to facilitate correct disposal procedures.
Key Segregation Principles:
-
Collect separately: Always collect halogenated organic waste in a designated and properly labeled container, separate from non-halogenated organic waste.[4][5][6][7]
-
Avoid mixing: Do not mix halogenated waste with the following:
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service.
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List all other components and their approximate percentages if it is a mixed waste stream.
-
Ensure the label is clearly visible.[5]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Requesting Disposal:
-
Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Spill and Contamination Cleanup
In the event of a small spill, follow these procedures:
-
Ensure Safety: Wear appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[8]
-
Containment: Absorb the spill with an inert, dry material such as vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbent material into a designated, sealable container for hazardous waste.[1][8]
-
Labeling: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.[5]
-
Decontamination: Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's emergency response team.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [4][5] |
| Container Type | Chemically compatible, leak-proof, with a secure lid | [5][8] |
| Labeling Requirements | "Hazardous Waste," full chemical name, and constituents | [5] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [9] |
| Incompatible Materials | Strong acids/bases, heavy metals, strong oxidizers | [5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-Bromobenzo[d]thiazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, operational, and disposal information for handling 2-Bromobenzo[d]thiazole-6-carbonitrile. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is synthesized from safety data for structurally related compounds, including other brominated and nitrilated benzothiazole derivatives. A thorough risk assessment should be conducted before handling this chemical.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate personal protective equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or contact with the chemical. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1] | Prevents skin contact and absorption of the chemical.[1] Nitrile gloves are recommended for their resistance to a wide range of chemicals.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Recommended when handling the substance outside of a chemical fume hood or if there is a potential for aerosolization.[1][4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols during handling.[1]
-
Employ non-sparking tools to mitigate ignition risks.[1]
-
Thoroughly wash hands with soap and water after handling the compound.[5]
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Emergency Procedures
In case of accidental exposure, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing and seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of halogenated and nitrile-containing organic compounds. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. business.medtecs.com [business.medtecs.com]
- 4. benchchem.com [benchchem.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
